Thalidomide-PEG3-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H23N3O7 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H23N3O7/c20-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)22(18(12)25)13-4-5-15(23)21-17(13)24/h1-3,13H,4-11,20H2,(H,21,23,24) |
InChI Key |
SIRFHSCMWOEOOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
Thalidomide-PEG3-NH2: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-PEG3-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We delve into its chemical structure, physicochemical properties, and its pivotal role in recruiting the E3 ubiquitin ligase Cereblon (CRBN) for targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for its application and summarizing key quantitative data.
Introduction to this compound in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional enzyme inhibition to induce the degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This compound is a widely utilized E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which is a well-established binder of the Cereblon (CRBN) E3 ligase, connected to a three-unit polyethylene glycol (PEG) linker terminating in a primary amine (-NH2). This terminal amine serves as a versatile chemical handle for conjugation to a diverse range of POI ligands, enabling the creation of potent and specific protein degraders.
Chemical Structure and Properties
The canonical structure of this compound is chemically defined as 4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.[1] Its structure combines the glutarimide and phthalimide rings of thalidomide with a flexible and hydrophilic PEG linker.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | [1] |
| Molecular Formula | C19H23N3O7 | [1][2] |
| Molecular Weight | 405.4 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Highly soluble in water. Soluble in DMSO. | |
| Stability | Stable under recommended storage conditions (-20°C or -80°C), protected from light. | |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN |
Analytical Data
While specific NMR and mass spectrometry data for this compound are typically provided by commercial suppliers upon request, representative analytical techniques for thalidomide and its derivatives are well-documented. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are standard methods to confirm the identity, purity, and structure of the compound.
Mechanism of Action in Targeted Protein Degradation
The primary function of this compound is to serve as the CRBN-recruiting component of a PROTAC. The mechanism of action for a PROTAC utilizing this moiety follows a catalytic cycle.
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, forming a ternary POI-PROTAC-CRBN complex.
-
Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can engage in another cycle of degradation.
Synthesis and Chemical Reactions
General Synthesis Strategy
The synthesis of this compound typically involves a multi-step process. While detailed, proprietary protocols may vary between suppliers, a general synthetic route can be outlined:
-
Derivatization of Thalidomide: A thalidomide analog with a reactive functional group (e.g., a hydroxyl group on the phthalimide ring) is used as the starting material.
-
Attachment of the PEG Linker: The thalidomide derivative is reacted with a PEG linker that has a protected amine and a reactive group at the other end (e.g., a hydroxyl group for a Mitsunobu reaction or a leaving group for an etherification). The amine is typically protected with a tert-butyloxycarbonyl (Boc) group.
-
Deprotection: The Boc protecting group on the terminal amine of the PEG linker is removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to yield the final this compound product.
-
Purification: The final compound is purified using techniques such as column chromatography or preparative HPLC.
Key Chemical Reactions
The terminal primary amine of this compound is a key functional group that allows for its conjugation to a POI ligand. This is typically achieved through an amidation reaction with a carboxylic acid on the POI ligand, often facilitated by standard peptide coupling reagents.
| Reaction Type | Description | Common Reagents |
| Amide Bond Formation | The primary amine of this compound reacts with a carboxylic acid on the POI ligand to form a stable amide bond, completing the PROTAC structure. | HATU, HOBt, EDCI, DIPEA |
| Nucleophilic Substitution | The amine can also participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. | Alkyl halides |
| Hydrolysis | Under strong acidic or basic conditions, the ester and amide bonds within the molecule can be susceptible to hydrolysis. | Strong acids or bases |
Experimental Protocols
The following section provides a detailed protocol for a common application of a PROTAC synthesized from this compound: the assessment of target protein degradation via Western blotting.
Western Blotting for Measuring PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
5.1.1. Materials
-
Cultured cells expressing the target protein (e.g., TPC-1 thyroid carcinoma cells for BRD4 degradation by ARV-825).
-
PROTAC of interest (e.g., ARV-825).
-
Vehicle control (e.g., DMSO).
-
Proteasome inhibitor (e.g., MG-132) as a negative control.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Western blot transfer system and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary antibody against the target protein (e.g., anti-BRD4).
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
5.1.2. Experimental Workflow
5.1.3. Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the PROTAC (e.g., a dose-response from 1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO). Include a condition with a proteasome inhibitor (e.g., 10 µM MG-132) co-treated with the PROTAC to confirm proteasome-dependent degradation.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the target protein and the primary antibody against the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. This data can be used to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.
-
Conclusion
This compound is a cornerstone molecule in the development of PROTACs, providing a reliable and effective means to recruit the CRBN E3 ligase for targeted protein degradation. Its well-defined structure, versatile reactivity, and established role in the PROTAC mechanism of action make it an invaluable tool for researchers in the field of targeted therapeutics. This guide provides a foundational understanding of its properties and applications, equipping drug development professionals with the necessary knowledge to effectively utilize this important chemical entity in their research endeavors.
References
The Core Mechanism of Thalidomide-PEG3-NH2 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery. A critical component in the design of many potent PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. Thalidomide and its derivatives have been identified as potent molecular glues that bind to CRBN, redirecting its activity towards new protein targets.[1][2][3] This guide provides an in-depth examination of the mechanism of action of Thalidomide-PEG3-NH2, a key building block in the synthesis of CRBN-recruiting PROTACs.
This compound is a synthetic E3 ligase ligand-linker conjugate. It comprises three key functional components:
-
The Thalidomide Moiety: This serves as the CRBN-binding element, specifically recruiting the CRL4^CRBN^ E3 ubiquitin ligase complex.
-
The PEG3 Linker: A three-unit polyethylene glycol chain that provides the necessary length and flexibility for the PROTAC to span the distance between CRBN and the target protein, facilitating the formation of a stable and productive ternary complex.
-
The Terminal Amine Group (-NH2): This primary amine acts as a chemical handle for the covalent attachment of a "warhead"—a ligand designed to bind to a specific protein of interest (POI).
This guide will dissect the molecular events orchestrated by a PROTAC constructed using this compound, from ternary complex formation to the ultimate degradation of the target protein. We will also present key experimental protocols and quantitative data relevant to the characterization of such degraders.
The Catalytic Cycle of Protein Degradation
The mechanism of action for a PROTAC utilizing a this compound ligand follows a catalytic cycle. The PROTAC initially forms a ternary complex with the CRBN E3 ligase and the protein of interest. This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome. The PROTAC is then released and can engage in another round of degradation.
Quantitative Data in PROTAC Characterization
The efficacy of a PROTAC is determined through a series of quantitative measurements. While specific data for a PROTAC built with this compound would be dependent on the target protein and the conjugated warhead, the following table outlines the key parameters and provides example values for a hypothetical, potent degrader.
| Parameter | Description | Example Value | Significance |
| Binding Affinity (Kd) | |||
| Kd (PROTAC to POI) | Dissociation constant for the binding of the PROTAC to the Protein of Interest. | 50 nM | Strength of interaction with the target protein. |
| Kd (PROTAC to CRBN) | Dissociation constant for the binding of the PROTAC to the Cereblon E3 ligase. | 150 nM | Strength of interaction with the E3 ligase. |
| Ternary Complex | |||
| Cooperativity (α) | A measure of the cooperativity in forming the ternary complex (POI-PROTAC-CRBN). An α > 1 indicates positive cooperativity. | 5 | A higher value indicates more stable ternary complex formation. |
| Degradation Potency | |||
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 10 nM | Potency of the degrader in a cellular context. |
| Dmax | The maximum percentage of protein degradation achievable with the PROTAC. | >95% | Efficacy of the degrader. |
Key Experimental Protocols
Validating the mechanism of action of a this compound-based PROTAC involves several key experiments to confirm ternary complex formation, ubiquitination, and selective degradation of the target protein.
Ternary Complex Formation Assay (e.g., Co-Immunoprecipitation)
This assay verifies the formation of the POI-PROTAC-CRBN ternary complex in a cellular environment.
Methodology:
-
Cell Treatment: Treat cells expressing the target protein with the PROTAC, a negative control (e.g., a PROTAC with an inactive CRBN ligand), and a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein, coupled to magnetic or agarose beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and CRBN to detect the co-immunoprecipitation of CRBN with the target protein in the presence of the PROTAC.
In Vitro Ubiquitination Assay
This assay directly demonstrates the ubiquitination of the target protein induced by the PROTAC.
Methodology:
-
Reaction Setup: In a reaction tube, combine purified recombinant proteins: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, CRBN/DDB1 E3 ligase complex, the target protein, and ubiquitin.
-
Treatment: Add the PROTAC or a vehicle control to the reaction mixtures.
-
Initiation: Start the reaction by adding ATP and incubate at 37°C.
-
Quenching: Stop the reaction at various time points by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. A high-molecular-weight smear or laddering pattern indicates polyubiquitination.
Protein Degradation Quantification (e.g., Western Blot or Mass Spectrometry)
This experiment quantifies the extent and selectivity of target protein degradation in a cellular context.
Methodology:
-
Cell Treatment: Treat cells with a dose-response range of the PROTAC for a defined period.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the relative amount of the target protein remaining.
-
-
Quantitative Mass Spectrometry (Proteomics):
-
For a proteome-wide view of selectivity, cell lysates can be analyzed by mass spectrometry.
-
This allows for the identification and quantification of thousands of proteins, revealing any off-target degradation effects.
-
Conclusion
This compound serves as a versatile and powerful component in the construction of PROTACs for targeted protein degradation. Its thalidomide headpiece effectively recruits the CRBN E3 ligase, while the PEG3 linker provides the necessary spacing and the terminal amine allows for conjugation to a diverse range of target-binding ligands. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation as outlined in this guide, is essential for the successful development of novel protein degraders. The catalytic nature of these molecules and their ability to target proteins previously considered "undruggable" hold immense promise for the future of medicine.
References
An In-depth Technical Guide on Thalidomide-PEG3-NH2 for Cereblon E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-PEG3-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It delves into the core principles of its mechanism of action in recruiting the Cereblon (CRBN) E3 ubiquitin ligase, presents key quantitative data for related compounds, and offers detailed experimental protocols for the characterization of PROTACs incorporating this moiety.
Introduction: The Role of this compound in Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from the cell. Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's own ubiquitin-proteasome system (UPS) to tag a target protein for destruction.
A PROTAC molecule is a heterobifunctional molecule composed of three key components:
-
A "warhead" that binds to the target protein of interest (POI).
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.
This compound is a synthetic, functionalized E3 ligase ligand-linker conjugate specifically designed for PROTAC development. It consists of the thalidomide moiety, which serves as a high-affinity ligand for the Cereblon (CRBN) E3 ligase, connected to a three-unit polyethylene glycol (PEG) linker that terminates in a primary amine (-NH2) group. This terminal amine provides a convenient chemical handle for conjugation to a warhead ligand for a protein of interest, thus completing the PROTAC structure. The PEG3 linker provides the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein and CRBN.
Mechanism of Cereblon E3 Ligase Recruitment
The mechanism of action for a PROTAC utilizing a thalidomide-based ligand like this compound follows a catalytic cycle. The thalidomide portion of the molecule binds to Cereblon, a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[1] This binding event effectively "hijacks" the E3 ligase machinery. The warhead of the PROTAC simultaneously binds to the protein of interest. This dual binding brings the target protein into close proximity with the E3 ligase, forming a ternary complex (POI-PROTAC-CRBN).
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in another cycle of degradation.
Quantitative Data on Cereblon Binding and PROTAC-Mediated Degradation
While specific, publicly available quantitative binding data for this compound to CRBN is limited, the binding of the parent thalidomide molecule and its clinically relevant analogs, lenalidomide and pomalidomide, is well-characterized. The affinity of this compound is expected to be comparable to that of thalidomide, as the glutarimide moiety responsible for CRBN binding remains unchanged.
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). These values are highly dependent on the specific target protein, the warhead used, and the cell line being tested. Below are tables summarizing the binding affinities of thalidomide and its analogs to CRBN, and representative degradation data for a thalidomide-based PROTAC.
Table 1: Binding Affinities of Thalidomide and Analogs to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | The (S)-enantiomer exhibits approximately 10-fold stronger binding than the (R)-enantiomer.[2][3] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide.[2] |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide.[2] |
| This compound | Not Publicly Available | - | Binding affinity is expected to be comparable to thalidomide. Experimental determination is required for a precise value. |
Table 2: Representative Degradation Data for a Thalidomide-Based PROTAC
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Assay Method |
| SHP2 Degrader 11 | SHP2 | MV4-11 | 6.02 nM | >90% | Western Blot |
Note: The data in Table 2 is for a specific thalidomide-based PROTAC targeting SHP2 and is provided as a representative example of the potency that can be achieved. The performance of a PROTAC utilizing this compound will vary depending on the target and warhead.
Experimental Protocols
Detailed methodologies are crucial for the successful development and characterization of PROTACs. Below are representative protocols for the synthesis of a thalidomide-PEG3-amine derivative, and for assessing Cereblon binding and cellular protein degradation.
Synthesis of this compound (Representative Protocol)
The synthesis of this compound generally involves the modification of thalidomide to introduce a reactive site for the PEG linker, followed by the attachment of the linker.
Step 1: Synthesis of 4-Hydroxythalidomide A common starting point is the synthesis of a functionalized thalidomide derivative, such as 4-hydroxythalidomide, from 4-hydroxyphthalic acid and 3-aminopiperidine-2,6-dione.
Step 2: Attachment of the PEG Linker The hydroxyl group of 4-hydroxythalidomide can then be alkylated with a Boc-protected amino-PEG3 derivative (e.g., Boc-NH-PEG3-Br) under basic conditions (e.g., using cesium carbonate in DMF).
Step 3: Deprotection of the Amine The final step is the removal of the Boc protecting group from the terminal amine of the PEG linker, typically using acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield this compound.
This is a generalized protocol. Specific reaction conditions, purification methods (e.g., column chromatography), and characterization techniques (e.g., NMR, mass spectrometry) would need to be optimized.
Biophysical Assay for Cereblon Binding: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the binding affinity and kinetics of a small molecule to a protein in real-time.
Principle: CRBN is immobilized on a sensor chip, and a solution containing the thalidomide-based PROTAC is flowed over the surface. The binding of the PROTAC to CRBN causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface according to the manufacturer's protocol.
-
Immobilize recombinant human CRBN (or its thalidomide-binding domain) onto the chip surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound-containing PROTAC in a suitable running buffer.
-
Inject the PROTAC solutions over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Correct the resulting sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
Cell-Based Protein Degradation Assay: Western Blotting
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, α-tubulin) as a loading control.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein signal to the loading control and express the degradation as a percentage relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Quantitative Proteomics for Off-Target Analysis
It is crucial to assess the specificity of a PROTAC and identify any unintended protein degradation. Mass spectrometry-based quantitative proteomics is the gold standard for this analysis.
Methodology:
-
Cell Culture and Treatment:
-
Treat cells with the PROTAC at a concentration known to induce significant degradation of the target protein, alongside a vehicle control.
-
-
Cell Lysis and Protein Digestion:
-
Harvest the cells, lyse them, and quantify the total protein.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from the different treatment conditions with isobaric mass tags.
-
-
LC-MS/MS Analysis:
-
Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Identify proteins that are significantly down-regulated in the PROTAC-treated sample compared to the control. The intended target protein should be among the most significantly degraded proteins.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
The Architect's Guide to Targeted Protein Degradation: Principles of PROTAC Design Utilizing Thalidomide-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC design, with a specific focus on the utilization of Thalidomide-PEG3-NH2 as a key building block for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into the mechanism of action, design considerations, and the critical role of the polyethylene glycol (PEG) linker. This guide also provides detailed experimental protocols for the synthesis, characterization, and biological evaluation of thalidomide-based PROTACs, along with a structured presentation of quantitative data to inform rational design strategies.
Introduction: A New Era of Targeted Therapeutics
PROTACs are heterobifunctional molecules that co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1] Unlike traditional small-molecule inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple target protein molecules.[2] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3]
Thalidomide and its analogs, such as lenalidomide and pomalidomide, have been identified as potent ligands for the CRBN E3 ligase, a substrate receptor of the Cullin 4A RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] This discovery has paved the way for the development of a wide range of PROTACs that hijack the CRL4-CRBN machinery to induce the degradation of various therapeutic targets. This compound is a readily available, functionalized E3 ligase ligand-linker conjugate that serves as a valuable building block in the synthesis of these targeted protein degraders. The inclusion of a three-unit polyethylene glycol (PEG) linker offers favorable physicochemical properties, such as increased hydrophilicity and flexibility, which can enhance the solubility and cell permeability of the final PROTAC molecule.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The catalytic cycle of a thalidomide-based PROTAC begins with the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-charged E2 conjugating enzyme to a lysine residue on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another target protein, thus continuing the degradation cycle.
Core Principles of PROTAC Design
The rational design of an effective PROTAC is a multifactorial process that involves the careful selection and optimization of each of its three components.
3.1. E3 Ligase Ligand Selection:
Thalidomide and its analogs are widely used due to their well-characterized binding to CRBN and favorable drug-like properties. The choice of the specific immunomodulatory imide drug (IMiD) can influence the stability of the ternary complex and the degradation efficiency.
3.2. Protein of Interest (POI) Ligand Selection:
The "warhead" that binds to the POI should possess sufficient affinity and selectivity for the target protein. However, unlike traditional inhibitors, high binding affinity is not always a prerequisite for potent degradation, as the catalytic nature of PROTACs can compensate for weaker binding.
3.3. Linker Design and Optimization:
The linker plays a crucial role in dictating the distance and relative orientation of the POI and the E3 ligase within the ternary complex. The length, composition, and attachment points of the linker are critical parameters that must be empirically optimized to achieve productive ternary complex formation and efficient degradation. PEG linkers, such as the PEG3 moiety in this compound, are frequently employed to improve solubility and provide conformational flexibility.
Data Presentation: Quantitative Analysis of Thalidomide-Based PROTACs
| PROTAC | E3 Ligase Ligand | POI Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Degrader 9 | Thalidomide | Bicalutamide analog | LNCaP | 5200 | >90 | |
| Degrader 10 | Thalidomide | Enzalutamide | LNCaP | 10 | 33 | |
| TD-802 | Thalidomide derivative | AR antagonist | LNCaP | 12.5 | 93 | |
| SHP2 Degrader 11 | Thalidomide | SHP2 Inhibitor | HeLa | 6.02 | >90 |
Note: The data presented are for illustrative purposes and are derived from PROTACs with thalidomide or its derivatives as the CRBN ligand. The specific linker and POI ligand will significantly influence the DC50 and Dmax values.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of a PROTAC utilizing this compound.
5.1. Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein by coupling this compound with a BRD4 ligand containing a carboxylic acid functional group.
-
Materials:
-
This compound
-
BRD4 ligand with a carboxylic acid handle (e.g., a JQ1 analog)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the BRD4 ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
5.2. Western Blotting for Protein Degradation
This protocol is for quantifying the degradation of the target protein in cells treated with the PROTAC.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
-
5.3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Procedure:
-
Treat cells with the PROTAC and a vehicle control for a short duration (e.g., 2-4 hours) in the presence of a proteasome inhibitor (e.g., MG132) to prevent target degradation.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to confirm their co-immunoprecipitation.
-
5.4. Cell Viability Assay
This assay assesses the functional consequence of target protein degradation on cell proliferation and viability.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion
The design and development of PROTACs utilizing this compound offer a powerful strategy for achieving the selective degradation of a wide array of therapeutic targets. A thorough understanding of the principles of PROTAC design, coupled with rigorous experimental validation, is essential for the successful development of these next-generation therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers to embark on the rational design and optimization of novel CRBN-recruiting PROTACs, ultimately contributing to the advancement of targeted protein degradation as a transformative therapeutic modality.
References
Probing the Nexus: A Technical Guide to the Binding Affinity of Thalidomide-PEG3-NH2 with Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding interaction between Thalidomide-PEG3-NH2 and its target protein, Cereblon (CRBN). As a foundational component in the development of Proteolysis Targeting Chimeras (PROTACs), understanding the precise nature of this binding is critical for the rational design of novel therapeutics. This document outlines the quantitative binding data of related compounds, details the experimental methodologies for determining binding affinity, and illustrates the pertinent biological pathways and experimental workflows.
Core Concepts of Thalidomide-CRBN Interaction
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This interaction is pivotal as it does not inhibit the ligase but rather modulates its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[1][2] This naturally occurring mechanism has been co-opted in the design of PROTACs, which are heterobifunctional molecules that link a target protein to an E3 ligase to induce the degradation of the target.[1]
This compound is a key building block in the synthesis of many PROTACs. The thalidomide moiety serves as the CRBN-binding ligand, while the PEG3-NH2 linker provides a versatile point of attachment for a ligand that targets a specific protein of interest. The glutarimide moiety of thalidomide is primarily responsible for docking into a hydrophobic tri-tryptophan pocket of the CRBN E3 ubiquitin ligase.
Quantitative Binding Affinity Data
While direct, publicly available quantitative binding data for this compound is not extensive, the binding affinities of thalidomide and its clinically significant derivatives to CRBN are well-documented and provide a strong indication of the expected affinity. The addition of a PEG linker at the 4-position of the phthalimide ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this part of the molecule extends out of the primary binding pocket.
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | |
| (S)-thalidomide | - | Competitive Elution Assay | Binds with ~10-fold stronger affinity than the (R)-enantiomer. |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide. |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide. |
| Thalidomide | 1.0 µM | Isothermal Titration Calorimetry (ITC) | |
| Thalidomide | 0.16 µM | Surface Plasmon Resonance (SPR) | |
| Lenalidomide | 0.3 µM | Isothermal Titration Calorimetry (ITC) | |
| Pomalidomide | 0.1 µM | Isothermal Titration Calorimetry (ITC) | |
| Table compiled from multiple sources. Note that affinity values can vary depending on experimental conditions. |
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical assays are routinely employed to quantify the interaction between thalidomide derivatives and CRBN.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Purified recombinant CRBN protein is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into the injection syringe.
-
The thalidomide derivative is titrated into the CRBN solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting thermogram is analyzed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte.
Methodology:
-
Purified recombinant CRBN protein is immobilized on a sensor chip (e.g., CM5 chip).
-
A series of dilutions of this compound in a suitable running buffer are prepared.
-
The ligand solutions are flowed over the sensor chip surface, and the binding response is monitored in real-time.
-
The sensor surface is regenerated between injections.
-
The association and dissociation rate constants are determined from the sensorgrams, and the dissociation constant (Kd) is calculated.
Homogeneous Time-Resolved Fluorescence (HTRF)
This method is a competitive binding assay that relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.
Methodology:
-
A tagged CRBN protein (e.g., His-tagged or GST-tagged) is prepared.
-
A fluorescently labeled thalidomide tracer is used as a competitor.
-
In a multi-well plate, serially diluted this compound is incubated with the tagged CRBN protein.
-
The HTRF detection reagents, including the fluorescent thalidomide tracer and a labeled antibody against the tag (e.g., anti-GST-Cryptate), are added.
-
After an incubation period to reach equilibrium, the HTRF ratio (Acceptor signal / Donor signal) is measured.
-
The HTRF ratio is plotted against the concentration of this compound to generate a competition curve, from which the IC50 value can be determined.
Visualizing the Molecular Interactions and Processes
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a thalidomide-based PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Binding Affinity Determination (SPR)
This diagram outlines the typical workflow for a Surface Plasmon Resonance experiment to determine binding affinity.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
References
E3 Ligase Ligands for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs actively trigger the degradation of the entire target protein.[2] These heterobifunctional molecules consist of two key domains connected by a chemical linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[2][3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
The selection of the E3 ligase and its corresponding ligand is a critical aspect of PROTAC design, directly influencing the efficacy, selectivity, and tissue specificity of the degrader. While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC development due to the availability of well-characterized small molecule ligands. This guide provides a comprehensive overview of the most prominent E3 ligase ligands used in PROTAC development, their binding characteristics, and the experimental methods to evaluate their performance.
Core E3 Ligase Ligands for PROTACs
The development of potent and cell-permeable small molecule ligands for E3 ligases has been a pivotal advancement in the PROTAC field. The most widely used E3 ligases in PROTAC design are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).
Cereblon (CRBN) Ligands
Cereblon is a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^). Ligands for CRBN are derived from the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. These ligands bind to a specific pocket in CRBN, allosterically modulating its substrate specificity.
Von Hippel-Lindau (VHL) Ligands
The VHL protein is the substrate recognition component of the CUL2 E3 ligase complex. Small molecule ligands for VHL were developed based on the structure of the hypoxia-inducible factor 1α (HIF-1α) peptide, which is the natural substrate of VHL. These ligands mimic the hydroxylated proline residue of HIF-1α, enabling high-affinity binding to VHL.
MDM2 Ligands
MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor. Potent small molecule inhibitors of the MDM2-p53 interaction, such as nutlin-3 and its analogs, have been repurposed as E3 ligase ligands for PROTACs.
IAP Ligands
The Inhibitor of Apoptosis Proteins (IAPs) are a family of E3 ligases that regulate apoptosis and other cellular processes. Small molecule mimetics of the natural IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) have been developed as IAP ligands for PROTACs.
Quantitative Data on E3 Ligase Ligand Binding Affinities
The binding affinity of the E3 ligase ligand is a crucial parameter in PROTAC design. Below is a summary of representative binding affinities for commonly used ligands.
| E3 Ligase | Ligand Class | Representative Ligand | Binding Affinity (KD or IC50) | Assay Method | Reference |
| Cereblon (CRBN) | IMiD | Pomalidomide | ~180 nM | Biochemical Assay | |
| IMiD | Lenalidomide | ~1 µM | Biochemical Assay | ||
| Benzamide | Compound 8d | IC50: 63 µM | FP Competition Assay | ||
| VHL | Hydroxyproline-based | VH032 | KD: ~66 nM | ITC | |
| Hydroxyproline-based | MZ1 | KD: ~29 nM | SPR | ||
| MDM2 | Nutlin-based | Nutlin-3 | IC50: ~90 nM | FP Assay | N/A |
| IAP | SMAC mimetic | MV1 | Ki: ~1.5 nM (cIAP1) | Biochemical Assay | N/A |
Signaling Pathways and PROTAC Mechanism of Action
The development of effective PROTACs requires a thorough understanding of the underlying biological pathways.
The Ubiquitin-Proteasome System (UPS)
The UPS is a highly regulated pathway responsible for the degradation of most intracellular proteins. It involves a three-step enzymatic cascade:
-
Ubiquitin Activation: An E1 activating enzyme activates ubiquitin in an ATP-dependent manner.
-
Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.
-
Ubiquitin Ligation: An E3 ligase recognizes the target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.
This process is repeated to form a polyubiquitin chain, which serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.
PROTAC Mechanism of Action
PROTACs exploit the UPS by bringing a target protein and an E3 ligase into close proximity. This proximity-induced ternary complex formation is the key event that triggers the ubiquitination and subsequent degradation of the target protein.
Experimental Protocols for PROTAC Development
A variety of biophysical and cell-based assays are employed to characterize the binding events and degradation efficiency of PROTACs.
PROTAC Development Workflow
The development of a novel PROTAC typically follows an iterative optimization process.
References
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide for Synthesizing a PROTAC with Thalidomide-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of PROTAC-mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three distinct parts: a ligand that binds to a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
This guide focuses on the synthesis of PROTACs using a thalidomide-based building block. Thalidomide and its analogs, such as pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[][4] In the context of a PROTAC, the thalidomide moiety serves as an "anchor" to recruit the CRBN E3 ligase complex.[5] The linker, in this case, a polyethylene glycol (PEG) chain, provides the necessary spacing and flexibility to allow the PROTAC to simultaneously bind both the target protein and the E3 ligase, forming a stable ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
The starting material for this protocol, Thalidomide-PEG3-NH2 , is a pre-synthesized building block containing the E3 ligase ligand and a linker with a terminal primary amine. This amine serves as a reactive handle for the final coupling step with a ligand for the chosen POI.
Mechanism of Action and Signaling Pathway
The ultimate goal of a thalidomide-based PROTAC is to induce the degradation of a specific POI. The process begins with the formation of a ternary complex among the PROTAC, the POI, and the CRBN E3 ligase. This event brings the POI into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.
Caption: General mechanism of action for a Thalidomide-based PROTAC.
Experimental Protocols and Workflow
The synthesis of the final PROTAC molecule from this compound involves a coupling reaction with a POI ligand that has a suitable reactive handle, most commonly a carboxylic acid. Amide bond formation is a robust and widely used method for this final conjugation step.
General Synthetic Workflow
The overall process involves the coupling of the E3 ligase-linker component with the POI ligand, followed by purification and characterization of the final PROTAC molecule.
Caption: General workflow for the final PROTAC synthesis step.
Protocol: Amide Coupling of this compound with a POI Ligand
This protocol describes a general procedure for the amide bond formation between the amine-functionalized linker and a carboxylic acid-containing POI ligand using HATU as the coupling agent.
Reagents and Materials:
-
This compound (1.0 eq)
-
POI-Ligand-COOH (1.1 eq)
-
HATU (1,1'-[Azobis(methylidene)]bis(1H-benzotriazole)-3-oxide) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the POI-Ligand-COOH (1.1 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add the solution of this compound to the activated POI ligand mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
The final PROTAC must be purified to a high degree to ensure accurate biological evaluation.
-
Purification: The crude product is typically purified by flash column chromatography or, more commonly, by preparative High-Performance Liquid Chromatography (prep-HPLC) to achieve >95% purity.
-
Characterization: The identity and purity of the final PROTAC should be confirmed by:
-
LC-MS: To confirm the molecular weight of the desired product and assess its purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized PROTAC.
-
Data Presentation
Quantitative data from the synthesis and biological evaluation are critical for assessing the success of the PROTAC. The data below are representative examples.
Table 1: Synthesis and Characterization Data
| Compound | Starting Material | Coupling Method | Yield (%) | Purity (LC-MS, %) |
|---|---|---|---|---|
| PROTAC-X | This compound | HATU/DIPEA | 45 | >98 |
| PROTAC-Y | this compound | EDC/HOBt | 38 | >95 |
Table 2: Biological Activity Data
| Compound | Target POI | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
|---|---|---|---|---|
| PROTAC-X | Protein X | MCF7 | 50 | 92 |
| PROTAC-Y | Protein Y | A549 | 120 | 85 |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum degradation level observed.
Conclusion
This guide provides a foundational protocol for the final and critical step in synthesizing a thalidomide-based PROTAC using an amine-functionalized PEG linker. The modular nature of PROTAC synthesis allows for the adaptation of this protocol to a wide variety of POI ligands. The success of any PROTAC discovery campaign relies on the systematic variation of its components—the POI ligand, the E3 ligase ligand, and the connecting linker—to achieve optimal degradation potency and desired pharmacological properties. Rigorous purification and thorough characterization are paramount to ensure that subsequent biological data are reliable and interpretable.
References
Application Note and Protocol: In Vitro Degradation Assay for Thalidomide-PEG3-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction Thalidomide and its derivatives are fundamental components in the development of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[1][2] These molecules function by binding to the E3 ubiquitin ligase Cereblon (CRBN), redirecting its activity to degrade specific proteins of interest.[3][4] Thalidomide-PEG3-NH2 is a common building block, incorporating the CRBN-binding thalidomide moiety, a flexible PEG linker, and a terminal amine group for conjugation.[5] Assessing the in vitro stability of such compounds is a critical step in early drug discovery. It provides essential data on their chemical robustness and susceptibility to metabolic degradation, which influences their pharmacokinetic properties and overall viability as a drug candidate. This document outlines a detailed protocol for evaluating the hydrolytic and metabolic stability of this compound in vitro.
Principle of the Assay The in vitro degradation assay determines the stability of a test compound by incubating it under physiological conditions (temperature and pH) in relevant biological matrices. The concentration of the parent compound is monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol describes two parallel assays:
-
Hydrolytic Stability: Evaluates the compound's intrinsic chemical stability in an aqueous buffer (PBS, pH 7.4) in the absence of metabolic enzymes. Thalidomide is known to undergo hydrolysis at physiological pH.
-
Plasma Stability: Assesses the compound's stability in human plasma, which contains various enzymes (e.g., esterases, proteases) that can contribute to metabolic degradation.
By comparing the degradation rates in these two conditions, one can distinguish between chemical hydrolysis and enzyme-mediated metabolic degradation.
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound
-
Solvents: Dimethyl sulfoxide (DMSO, HPLC grade), Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade)
-
Buffers: Phosphate-Buffered Saline (PBS), 1X, pH 7.4
-
Biological Matrix: Pooled Human Plasma (e.g., from a commercial supplier, stored at -80°C)
-
Reagents: Formic Acid (FA, LC-MS grade), Internal Standard (IS) solution (e.g., a structurally similar, stable compound like Verapamil or a stable isotope-labeled version of the test article)
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge (capable of >12,000 x g)
-
Incubator or water bath set to 37°C
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)
-
96-well plates or microcentrifuge tubes
-
Pipettes
-
Preparation of Solutions
-
Test Compound Stock Solution (10 mM):
-
Accurately weigh a suitable amount of this compound.
-
Dissolve in 100% DMSO to make a 10 mM stock solution.
-
Vortex until fully dissolved. Store at -20°C.
-
-
Intermediate Spiking Solution (100 µM):
-
Dilute the 10 mM stock solution 1:100 in ACN:Water (50:50, v/v). For example, add 5 µL of 10 mM stock to 495 µL of ACN:Water. Prepare fresh.
-
-
Quenching Solution (Internal Standard in ACN):
-
Prepare a solution of ice-cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL). This solution serves to stop the reaction by precipitating proteins and provides the IS for analytical normalization.
-
In Vitro Degradation Assay Workflow
The following procedure should be performed for both PBS (Hydrolytic Stability) and Human Plasma (Plasma Stability).
-
Pre-incubation:
-
Aliquot 495 µL of PBS or thawed human plasma into appropriately labeled microcentrifuge tubes.
-
Place the tubes in an incubator at 37°C for at least 10 minutes to pre-warm.
-
-
Initiation of Reaction (T=0):
-
Add 5 µL of the 100 µM intermediate spiking solution to each tube to achieve a final substrate concentration of 1 µM.
-
Vortex gently to mix. This is your starting point (T=0).
-
-
Time-Course Incubation:
-
Immediately after mixing, withdraw a 50 µL aliquot from each tube and transfer it to a new tube containing 150 µL of the ice-cold Quenching Solution. This is the 0-minute time point sample.
-
Return the reaction tubes to the 37°C incubator.
-
Repeat the sampling process at subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes ), always transferring a 50 µL aliquot into 150 µL of Quenching Solution.
-
-
Sample Processing (Protein Precipitation):
-
After collecting the final time point, vortex all quenched samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (~180 µL) to a clean 96-well plate or HPLC vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are example parameters and should be optimized for the specific instrument and compound.
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor/product ion transitions (m/z) for this compound and the internal standard must be determined by direct infusion prior to the assay.
Data Analysis and Presentation
-
Quantification:
-
Calculate the peak area ratio for each sample: Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
-
Calculate Percent Remaining:
-
Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Determine Half-Life (t½):
-
Plot the natural logarithm (ln) of the % Remaining versus time.
-
The slope of the linear regression of this plot is the degradation rate constant (k).
-
Calculate the half-life using the formula: t½ = -0.693 / k
-
Data Presentation
The quantitative results should be summarized in a table for clear comparison.
| Time Point (min) | Mean % Remaining (PBS, pH 7.4) | Std. Dev. | Mean % Remaining (Human Plasma) | Std. Dev. |
| 0 | 100.0 | 0.0 | 100.0 | 0.0 |
| 15 | 98.5 | 2.1 | 85.3 | 3.4 |
| 30 | 97.1 | 1.8 | 72.1 | 2.9 |
| 60 | 94.6 | 2.5 | 51.7 | 4.1 |
| 120 | 90.2 | 3.0 | 28.9 | 3.5 |
| 240 | 82.5 | 3.8 | 9.8 | 2.2 |
| Half-Life (t½) | ~890 min | - | ~65 min | - |
Table 1: Example degradation data for this compound. The data shown is for illustrative purposes only.
Visualization
A diagram illustrating the experimental workflow provides a clear overview of the protocol.
Caption: Workflow for in vitro hydrolytic and plasma stability assays.
References
- 1. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound (EVT-12070985) [evitachem.com]
Application Notes: Cellular Uptake and Permeability of Thalidomide-PEG3-NH2 PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific unwanted proteins by co-opting the cell's native ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2] PROTACs containing a Thalidomide-PEG3-NH2 moiety utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a widely used strategy in PROTAC development.[3][4]
A critical challenge in PROTAC design is achieving sufficient cellular permeability to enable engagement with intracellular targets. Due to their high molecular weight and polar surface area, many PROTACs fall into the "beyond Rule of Five" chemical space, making passive diffusion across the lipophilic cell membrane difficult. The linker component, such as a polyethylene glycol (PEG) chain, plays a crucial role in modulating the physicochemical properties that govern permeability, including solubility and the ability to form compact, membrane-transmissible conformations. This document provides detailed protocols for key assays to evaluate the cellular uptake and permeability of thalidomide-based PROTACs.
Core Concepts
-
Cereblon (CRBN) Recruitment: Thalidomide and its analogs (IMiDs) are well-characterized ligands for CRBN, a substrate receptor within the CUL4A-DDB1 E3 ligase complex. By incorporating a thalidomide derivative, the PROTAC hijacks this E3 ligase to induce ubiquitination and subsequent degradation of the target protein.
-
Role of the PEG3 Linker: A PEG linker enhances the hydrophilicity and solubility of the PROTAC molecule. Furthermore, the flexibility of PEG linkers can allow the PROTAC to adopt folded conformations that shield polar surface areas, which can be advantageous for cell permeability. However, the optimal length of the linker must be determined empirically, as excessive PEGylation can sometimes decrease cellular uptake.
-
Permeability Challenges: The high molecular weight and polar nature of PROTACs often lead to low passive permeability. Therefore, cellular uptake may not be solely dependent on passive diffusion and can involve active transport mechanisms. Assays that can distinguish between these transport routes are essential for a comprehensive understanding.
Key Permeability and Uptake Assays
Two primary types of assays are indispensable for characterizing PROTACs: cell-free assays that model passive diffusion and cell-based assays that encompass all potential transport mechanisms.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive transcellular permeability across an artificial lipid membrane. It is a cost-effective method for early-stage screening.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess permeability. It provides a more comprehensive evaluation by accounting for passive diffusion, active transport, and efflux.
-
Cellular Uptake by LC-MS/MS: This method provides a direct quantification of the intracellular concentration of a PROTAC. It is the gold standard for determining how much of the compound accumulates within the target cells after a specific incubation period.
Data Presentation: Comparative Permeability and Uptake Data
The following table summarizes representative quantitative data for hypothetical thalidomide-based PROTACs with varying PEG linker lengths, illustrating how data can be structured for easy comparison.
| PROTAC Candidate | Linker | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Intracellular Conc. (nM) at 1 µM external |
| PROTAC-PEG1 | PEG1 | 1.8 | 0.9 | 3.5 | 150 |
| PROTAC-PEG3 | PEG3 | 1.5 | 0.7 | 2.8 | 125 |
| PROTAC-PEG5 | PEG5 | 1.1 | 0.4 | 2.1 | 90 |
| Verapamil (Control) | N/A | >10 | 1.2 | >5.0 | N/A |
| Atenolol (Control) | N/A | <0.5 | <0.1 | <1.5 | N/A |
Note: Data are for illustrative purposes. Papp (A-B) refers to permeability from the apical to the basolateral side. An efflux ratio >2 is indicative of active efflux. PROTACs generally exhibit low passive permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Materials:
-
96-well PAMPA plate system (e.g., Corning Gentest™)
-
Lecithin/dodecane solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
96-well UV-compatible plates for analysis
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Plate Solutions: Prepare the PROTACs and control compounds to a final concentration of 10 µM in PBS with a final DMSO concentration ≤1%.
-
Coat the Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate, ensuring the entire surface is coated.
-
Add Donor Solutions: Carefully add 150 µL of the PROTAC/control solutions to the donor plate wells.
-
Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 5-18 hours in a humidified chamber to prevent evaporation.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Papp: Use the following equation to calculate the apparent permeability coefficient: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.
Protocol 2: Bidirectional Caco-2 Permeability Assay
Principle: This assay measures the rate of flux of a compound across a polarized monolayer of Caco-2 cells, which serves as a model for the human intestinal barrier. Assessing transport in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions allows for the determination of an efflux ratio, indicating if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells
-
Transwell™ plate system (e.g., 24-well plates with 0.4 µm inserts)
-
DMEM medium supplemented with FBS, non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4
-
PROTAC stock solutions (10 mM in DMSO)
-
Lucifer Yellow solution (for monolayer integrity check)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at a density of ~60,000 cells/cm². Culture the cells for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Additionally, perform a Lucifer Yellow permeability test; low permeability of this marker confirms tight junction formation.
-
Assay Preparation: Wash the cell monolayers twice with pre-warmed HBSS (37°C). Pre-incubate the cells with HBSS for 30 minutes at 37°C.
-
A-B Permeability:
-
Add the PROTAC test solution (e.g., 10 µM in HBSS) to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for 90-120 minutes.
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
B-A Permeability:
-
Add the PROTAC test solution to the basolateral (donor) side.
-
Add fresh HBSS to the apical (receiver) side.
-
Incubate and collect samples as described for A-B permeability.
-
-
Quantification: Analyze the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Protocol 3: Quantification of Intracellular PROTAC Concentration by LC-MS/MS
Principle: This protocol directly measures the amount of PROTAC that has accumulated inside cells after a defined period. This is a critical endpoint for confirming cellular engagement.
Materials:
-
Cell line of interest (e.g., a cancer cell line expressing the target protein)
-
Cell culture plates (e.g., 6-well plates)
-
PROTAC stock solution (10 mM in DMSO)
-
Ice-cold PBS
-
Acetonitrile with an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like pomalidomide).
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., SCIEX 7500 system or equivalent)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight to reach ~80% confluency.
-
PROTAC Treatment: Treat the cells with the desired concentration of the this compound PROTAC (e.g., 1 µM) for a specified time (e.g., 4 hours). Include a vehicle control (DMSO).
-
Cell Harvesting and Washing:
-
Aspirate the medium.
-
Wash the cell monolayer three times with 2 mL of ice-cold PBS to remove any extracellular PROTAC.
-
Aspirate the final wash completely.
-
-
Cell Lysis and Extraction:
-
Add 200 µL of ice-cold acetonitrile containing the internal standard to each well.
-
Scrape the cells and transfer the lysate/solvent mixture to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
-
Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Sample Preparation for LC-MS/MS: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method to quantify the ion transitions for the PROTAC and the internal standard.
-
Generate a standard curve by spiking known concentrations of the PROTAC into lysates from untreated cells.
-
Inject the samples and quantify the amount of PROTAC present.
-
-
Data Normalization:
-
In parallel wells, count the number of cells to normalize the PROTAC concentration per cell number (e.g., pmol/10⁶ cells).
-
Alternatively, perform a protein quantification assay (e.g., BCA assay) on the pellet from step 5 and normalize the PROTAC amount to total protein content (e.g., pmol/mg protein).
-
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated degradation via Cereblon (CRBN) recruitment.
Experimental Workflow: Intracellular PROTAC Quantification
Caption: Workflow for quantifying intracellular PROTAC concentration.
Factors Influencing PROTAC Permeability
Caption: Key physicochemical factors affecting PROTAC permeability.
References
Application of Thalidomide-PEG3-NH2 in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-PEG3-NH2 is a crucial chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a bifunctional molecule, incorporating a thalidomide moiety that acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a three-unit polyethylene glycol (PEG) linker terminating in an amine group (-NH2). This terminal amine provides a versatile reactive handle for conjugation to a "warhead"—a ligand designed to bind to a specific protein of interest (POI) that is implicated in cancer pathogenesis. The resulting heterobifunctional molecule is known as a Proteolysis Targeting Chimera (PROTAC).
The primary application of this compound in cancer cell line research is as a component of PROTACs designed to induce the degradation of oncoproteins. By hijacking the cell's natural ubiquitin-proteasome system, these PROTACs offer a powerful strategy to eliminate cancer-driving proteins, including those previously considered "undruggable" by traditional small molecule inhibitors.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs assembled using this compound function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Caption: Mechanism of action for a this compound-based PROTAC.
Data Presentation: Efficacy of Thalidomide-Based PROTACs in Cancer Cell Lines
While specific quantitative data for PROTACs utilizing the exact this compound linker is not extensively available in public literature, the following tables present representative data from studies on thalidomide-based PROTACs with similar PEG linkers. This data illustrates the typical performance metrics used to evaluate PROTAC efficacy.
Table 1: In Vitro Degradation of Target Proteins by Thalidomide-Based PROTACs
| PROTAC Target | Cancer Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| BRD4 | MCF-7 (Breast Cancer) | 8.5 | >95 | 18 |
| BCR-ABL | K562 (Leukemia) | 10 | >90 | 24 |
| IDO1 | U87 (Glioblastoma) | 7.1 | >90 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Table 2: Anti-proliferative Activity of Thalidomide-Based PROTACs in Cancer Cell Lines
| PROTAC Target | Cancer Cell Line | IC50 (µM) | Treatment Time (h) |
| BRD4 | THP-1 (Leukemia) | 0.81 | 72 |
| BCR-ABL | K562 (Leukemia) | 0.5 | 72 |
| Androgen Receptor | VCaP (Prostate Cancer) | <0.001 | 72 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of this compound-based PROTACs in cancer cell line research.
Protocol 1: Western Blotting for Measuring PROTAC-Induced Protein Degradation
This protocol outlines the standard procedure for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cultured cancer cells expressing the protein of interest
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO) and a control with PROTAC plus a proteasome inhibitor (e.g., 10 µM MG132) to confirm proteasome-dependent degradation. Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curve.
-
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a this compound-based PROTAC on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound-based PROTAC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Caption: Experimental workflow for the MTT cell viability assay.
Signaling Pathways
Thalidomide-based PROTACs can be designed to target key proteins in various cancer-related signaling pathways. A prominent example is the degradation of BRD4, a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins, which are critical regulators of oncogene transcription, such as c-Myc.
Caption: Signaling pathway affected by a BRD4-targeting PROTAC.
Conclusion
This compound is a valuable and versatile building block for the construction of PROTACs for cancer research. Its inherent ability to recruit the E3 ligase CRBN, combined with a flexible PEG linker, facilitates the development of potent and selective protein degraders. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the effective use of this compound-based PROTACs for the investigation of cancer biology and the development of novel therapeutics. Rigorous experimental design and data analysis are paramount to accurately assess the efficacy and mechanism of action of these innovative molecules.
Application Notes and Protocols for In Vivo Animal Studies Using Thalidomide-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ligase. This document provides detailed application notes and protocols for the in vivo use of PROTACs constructed with a Thalidomide-PEG3-NH2 linker, a common building block in PROTAC design.
This compound serves as a crucial component that engages the CRBN E3 ligase, initiating the ubiquitination and subsequent proteasomal degradation of the target protein. The three-unit polyethylene glycol (PEG3) linker offers a balance of flexibility and length, which is often optimal for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] This proximity leads to the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2] The PROTAC is then released to catalytically induce the degradation of additional target protein molecules.
Figure 1: Mechanism of action of a Thalidomide-based PROTAC.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies of thalidomide-based PROTACs targeting various proteins. While specific data for a PROTAC using the exact this compound linker may vary, these tables provide a reference for expected outcomes.
Table 1: Representative In Vivo Efficacy Data in Xenograft Models
| PROTAC Name (Target) | Animal Model | Dosing Regimen | Efficacy Readout | Reference |
|---|---|---|---|---|
| dBET1 (BRD4) | AML Xenograft (MV4;11 cells) | 50 mg/kg, i.p., daily | Delayed leukemia progression; Reduced tumor burden | [4] |
| ARV-825 (BET proteins) | TPC-1 Thyroid Cancer Xenograft | 5 mg/kg, i.p., 5 days/week | Significant tumor growth inhibition | |
| NX-2127 (BTK) | TMD8 Lymphoma Xenograft | 10 mg/kg, p.o., daily | Complete tumor regression |
| SHP2 Degrader | Esophageal Squamous Carcinoma Xenograft | 50 mg/kg, i.p. | Nearly complete tumor regression | |
Table 2: Representative In Vivo Pharmacodynamic (PD) and Pharmacokinetic (PK) Data
| PROTAC Name | Animal Model | Dose & Route | Key PK/PD Parameter | Tissue | % Target Degradation | Time Point | Reference |
|---|---|---|---|---|---|---|---|
| dBET1 | Mouse | 50 mg/kg, i.p. | Not specified | Tumor | >90% BRD4 degradation | 2 hours post-dose | |
| ARV-825 | Mouse | 5 mg/kg, i.p. | Cmax: ~1 µM | Tumor | ~95% BRD4 degradation | 24 hours post-dose |
| NX-2127 | Mouse | 10 mg/kg, p.o. | Oral Bioavailability: >30% | Tumor | >95% BTK degradation | 6 hours post-dose | |
Experimental Protocols
Detailed methodologies are essential for the successful in vivo evaluation of a PROTAC. Below are protocols for key experiments.
Protocol 1: In Vivo Efficacy Study in a Tumor Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of a thalidomide-based PROTAC.
1. Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Culture a relevant human cancer cell line (e.g., MV4;11 for leukemia) under sterile conditions.
-
Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
2. Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to grow, measuring the volume 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width^2).
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
3. PROTAC Formulation and Administration:
-
Formulation: A common vehicle for preclinical studies is 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS. For oral administration, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline may be used.
-
Warm the vehicle to dissolve the components.
-
Add the PROTAC powder to achieve the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 200 µL).
-
Vortex and sonicate until the PROTAC is fully dissolved. Prepare fresh daily.
-
-
Administration: Administer the PROTAC solution to the treatment group via intraperitoneal (i.p.) injection or oral gavage (p.o.) according to the study design (e.g., daily for 21 days). Administer only the vehicle to the control group.
4. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice.
-
Excise tumors, weigh them, and collect blood and other tissues for PK/PD analysis.
5. Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.
-
Plot the mean tumor volume ± SEM over time for each group.
Figure 2: General workflow for in vivo xenograft studies.
Protocol 2: Pharmacodynamic (PD) Analysis of Target Protein Degradation
This protocol is for confirming target protein degradation in tumor tissue collected from the efficacy study.
1. Tissue Homogenization and Protein Extraction:
-
Flash-freeze excised tumor samples in liquid nitrogen and store them at -80°C.
-
Weigh a small piece of frozen tumor tissue (~50 mg) and place it in a lysis tube.
-
Add 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue chunks remain.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. Use an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
Protocol 3: Pharmacokinetic (PK) Analysis
PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC.
1. Sample Collection:
-
Collect blood samples from mice at various time points after PROTAC administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
2. Bioanalysis:
-
Develop a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the PROTAC concentration in the plasma.
3. Data Analysis:
-
Use software such as Phoenix WinNonlin to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Conclusion
The in vivo evaluation of PROTACs utilizing a this compound linker is a comprehensive process that requires careful experimental design and execution. The protocols and representative data presented here provide a framework for conducting pharmacokinetic, pharmacodynamic, and efficacy studies. By following a rigorous and systematic approach, researchers can effectively assess the therapeutic potential of these promising new drug candidates. It is important to note that specific experimental details will need to be optimized for each individual PROTAC and biological system.
References
Measuring Protein Knockdown with Thalidomide-PEG3-NH2 via Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. A key component of many PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ligase.[1][2]
Thalidomide-PEG3-NH2 is a functionalized derivative of thalidomide that serves as a versatile building block for the synthesis of PROTACs.[3][4] It incorporates the thalidomide moiety for CRBN recruitment and a PEG3 linker with a terminal amine group, ready for conjugation to a ligand that targets a protein of interest.[5] This document provides detailed application notes and protocols for utilizing flow cytometry to measure the knockdown of a target protein mediated by a PROTAC constructed with this compound.
Flow cytometry is a high-throughput technique that allows for the rapid, quantitative analysis of protein expression at the single-cell level. By using fluorescently labeled antibodies that specifically bind to the target protein, researchers can efficiently determine the extent of protein degradation following treatment with a this compound-based PROTAC.
Mechanism of Action
Thalidomide and its derivatives function as "molecular glues" that modulate the substrate specificity of the Cullin-4 RING E3 ubiquitin ligase complex containing Cereblon (CRL4-CRBN). By binding to CRBN, these molecules induce a conformational change that allows for the recruitment of proteins that are not endogenous substrates of this E3 ligase, termed "neosubstrates".
A PROTAC synthesized using this compound will have one end that binds to the target protein of interest and the thalidomide end that binds to CRBN. This brings the target protein into close proximity with the E3 ligase complex, leading to its polyubiquitination and subsequent degradation by the proteasome.
Figure 1. Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Measuring Protein Knockdown by Flow Cytometry
The general workflow for assessing protein knockdown involves treating cells with the this compound-based PROTAC, followed by intracellular staining of the target protein and analysis by flow cytometry.
Figure 2. Experimental workflow for flow cytometry-based protein knockdown analysis.
Data Presentation
Quantitative data from flow cytometry experiments should be summarized to clearly demonstrate the dose-dependent effect of the this compound-based PROTAC on the target protein levels. The Median Fluorescence Intensity (MFI) is a robust statistical measure of the central tendency of the fluorescence signal of the stained cell population.
Table 1: Example of Quantitative Data for PROTAC-Mediated Protein Knockdown
| Treatment Group | Concentration (µM) | Median Fluorescence Intensity (MFI) of Target Protein | % Protein Knockdown vs. Vehicle |
| Vehicle (DMSO) | 0 | 15,234 | 0% |
| Negative Control PROTAC | 1 | 14,987 | 1.6% |
| This compound PROTAC | 0.01 | 12,876 | 15.5% |
| 0.1 | 8,543 | 44.0% | |
| 1 | 3,122 | 79.5% | |
| 10 | 1,675 | 89.0% |
% Protein Knockdown = [1 - (MFI of Treated Sample / MFI of Vehicle Control)] x 100
Experimental Protocols
Protocol 1: Cell Treatment with this compound-based PROTAC
This protocol outlines the treatment of adherent or suspension cells with the PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
This compound-based PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Negative control PROTAC (optional)
-
Multi-well plates (e.g., 6-well or 12-well)
Procedure:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours (for adherent cells).
-
Prepare serial dilutions of the this compound-based PROTAC and control compounds in complete cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC or controls.
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified CO2 incubator. The optimal treatment time should be determined empirically.
Protocol 2: Intracellular Staining for Flow Cytometry
This protocol describes the fixation, permeabilization, and staining of cells for the detection of an intracellular target protein.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/Wash Buffer (e.g., 0.1% Saponin in PBS with 2% FBS)
-
Fluorochrome-conjugated primary antibody specific to the target protein
-
Isotype control antibody with the same fluorochrome
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently pipette to resuspend and transfer to flow cytometry tubes.
-
For adherent cells, wash with PBS, detach using a gentle cell dissociation reagent (e.g., TrypLE), and resuspend in complete medium. Transfer to flow cytometry tubes.
-
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat this wash step.
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer. Incubate for 15-20 minutes at room temperature, protected from light.
-
Washing: Add 1 mL of Permeabilization/Wash Buffer to the tube and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant.
-
Permeabilization and Staining:
-
Resuspend the fixed cell pellet in 100 µL of Permeabilization/Wash Buffer.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody or the corresponding isotype control.
-
Vortex gently and incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
-
Washing: Add 1 mL of Permeabilization/Wash Buffer and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant. Repeat this wash step twice.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of PBS. Analyze the samples on a flow cytometer. Ensure to collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
Data Analysis
-
Gating Strategy:
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris.
-
If necessary, use a viability dye to exclude dead cells from the analysis.
-
If surface markers were used, gate on the specific cell population of interest.
-
-
Quantification:
-
Generate a histogram of the fluorescence intensity for the target protein for each sample.
-
Determine the Median Fluorescence Intensity (MFI) for the isotype control, vehicle-treated, and PROTAC-treated samples.
-
Subtract the MFI of the isotype control from the MFI of the experimental samples if there is significant background staining.
-
Calculate the percentage of protein knockdown relative to the vehicle control as described in Table 1.
-
Signaling Pathway
The binding of a this compound-based PROTAC to Cereblon initiates the ubiquitination cascade, leading to proteasomal degradation of the target protein.
Figure 3. Signaling pathway of CRBN-mediated protein degradation.
Conclusion
Flow cytometry provides a robust and high-throughput method for quantifying the efficacy of this compound-based PROTACs in mediating protein knockdown. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to design, execute, and interpret experiments aimed at characterizing novel protein degraders. This approach is instrumental in the drug development process, enabling the rapid screening and optimization of PROTACs for therapeutic applications.
References
Troubleshooting & Optimization
Improving solubility and stability of Thalidomide-PEG3-NH2 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of Thalidomide-PEG3-NH2 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dissolution in aqueous buffer | The inherent low aqueous solubility of the thalidomide moiety. | 1. Prepare a concentrated stock solution in an organic solvent: First, dissolve this compound in an organic solvent such as DMSO.[1][2] 2. Use a co-solvent system: For the final working solution, dilute the DMSO stock into an aqueous buffer containing co-solvents like PEG300 and a surfactant like Tween-80.[3] 3. Sonication: Gentle sonication can help to break up aggregates and aid in dissolution.[4] 4. Gentle Warming: If precipitation occurs, gentle warming of the solution can aid dissolution.[4] |
| Cloudy or hazy solution | Formation of fine, insoluble particles or aggregates. | 1. Filter Sterilization: After preparing the aqueous solution, filter it through a 0.22 μm filter to remove any undissolved particles and ensure sterility. 2. pH Adjustment: The solubility of molecules with amine groups can be pH-dependent. Ensure the pH of your aqueous buffer is compatible with the compound. The hydrochloride salt form is often used to improve aqueous solubility. |
| Compound degradation over time in aqueous solution | Hydrolysis of the ester or amide linkages in the molecule, particularly at non-neutral pH or elevated temperatures. Thalidomide itself is unstable in aqueous solutions. | 1. Prepare fresh solutions: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. 2. Storage of stock solutions: Store stock solutions in an organic solvent like DMSO at -20°C or -80°C for long-term stability. Under these conditions, the compound is stable for at least 6 months at -80°C and 1 month at -20°C. 3. Avoid harsh pH conditions: Maintain a neutral pH for your aqueous working solutions whenever possible. |
| Inconsistent experimental results | Variability in compound concentration due to incomplete dissolution or degradation. | 1. Standardize solution preparation: Follow a consistent, validated protocol for preparing your this compound solutions for all experiments. 2. Verify concentration: If possible, use analytical techniques like HPLC to verify the concentration and purity of your working solutions, especially for sensitive assays. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). A concentration of 10 mM in DMSO is a common starting point.
Q2: How can I improve the solubility of this compound in my aqueous cell culture medium?
A2: To improve solubility in aqueous media, first dissolve the compound in DMSO to create a concentrated stock solution. Then, dilute this stock solution into your culture medium. Ensure the final concentration of DMSO is compatible with your cell line, typically below 0.5%. For higher concentrations of this compound, a formulation with co-solvents like PEG300 and a surfactant like Tween-80 may be necessary.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C, protected from moisture and light. Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is not recommended to store aqueous solutions for more than one day.
Q4: Is the hydrochloride salt form of this compound better for aqueous solubility?
A4: Yes, converting the final compound to its hydrochloride salt is a common strategy to enhance its stability and solubility in aqueous solutions. The salt form will have different physical properties, such as solubility, compared to the free base, but the biological activity should remain the same.
Q5: What is the role of the PEG3 linker in the solubility of this molecule?
A5: The polyethylene glycol (PEG) linker, consisting of three ethylene glycol units, is incorporated into the molecule to improve its pharmacokinetic properties and can also contribute to increased aqueous solubility compared to the parent thalidomide molecule.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent System
This protocol is adapted from formulations used for similar compounds and aims to achieve a clear solution at a concentration of ≥ 2.08 mg/mL.
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final working solution, sequentially add the following, ensuring complete mixing after each addition:
-
100 µL of the DMSO stock solution.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of Saline (0.9% NaCl in ddH₂O).
-
-
Vortex the final solution until it is clear and homogenous.
-
If any particulates are visible, filter the solution through a 0.22 μm syringe filter.
Quantitative Data Summary
| Compound Name | Solvent System | Achieved Solubility | Reference |
| Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.83 mM) | |
| Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.83 mM) | |
| Thalidomide-NH-PEG3-NH-Boc | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.56 mM) | |
| Thalidomide-NH-PEG3-NH-Boc | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.56 mM) | |
| (±)-Thalidomide | DMSO | ~12 mg/mL | |
| (±)-Thalidomide | 1:8 solution of DMSO:PBS (pH 7.2) | ~0.11 mg/mL | |
| Thalidomide | Aqueous Solution | 50 µg/mL | |
| Thalidomide with Hydroxypropyl-beta-cyclodextrin | Aqueous Solution | 1.7 mg/mL |
Visualized Workflows and Pathways
References
How to troubleshoot failed protein degradation with Thalidomide-PEG3-NH2 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with failed protein degradation using Thalidomide-PEG3-NH2 PROTACs.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC is not degrading the target protein. What are the initial troubleshooting steps?
A1: When encountering a lack of target protein degradation, a systematic approach is crucial. The efficacy of a PROTAC (Proteolysis Targeting Chimera) hinges on the successful formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] If degradation is not observed, consider the following initial steps:
-
Confirm Target Engagement: Verify that your PROTAC is entering the cells and binding to the target protein. Techniques like the cellular thermal shift assay (CETSA) or NanoBRET can be used to confirm intracellular target engagement.[2]
-
Assess E3 Ligase Expression: Ensure that the target cells express sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide-based PROTACs.[3] This can be checked by Western blot or qPCR.
-
Verify Proteasome-Dependent Degradation: To confirm that the degradation pathway is active, pre-treat cells with a proteasome inhibitor (e.g., MG-132) before adding your PROTAC. If the PROTAC is functional, you should observe a rescue of the target protein levels.[1]
-
Evaluate PROTAC Concentration (Hook Effect): The "hook effect" is a common phenomenon where high concentrations of a PROTAC can inhibit degradation by favoring the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[4] Perform a wide dose-response experiment to identify the optimal concentration for degradation and to determine if the hook effect is occurring.
Q2: How does the PEG3 linker in my this compound PROTAC influence its activity?
A2: The linker component of a PROTAC, in this case, a 3-unit polyethylene glycol (PEG) linker, is a critical determinant of its efficacy. The length, composition, and attachment points of the linker significantly impact the formation and stability of the ternary complex.
-
Flexibility and Length: The PEG linker provides flexibility, which can help the PROTAC adopt a favorable conformation for ternary complex formation. However, the optimal linker length is target-dependent and must often be determined empirically. A linker that is too short may sterically hinder the formation of the ternary complex, while an excessively long linker can lead to reduced potency due to a higher entropic penalty upon binding.
-
Solubility and Permeability: PEG linkers are hydrophilic and can improve the aqueous solubility of the PROTAC molecule, which is crucial for its bioavailability and cell permeability.
If you suspect linker issues, it may be necessary to synthesize and test a panel of PROTACs with varying linker lengths and compositions.
Q3: What are the potential mechanisms of acquired resistance to my thalidomide-based PROTAC?
A3: Acquired resistance to PROTACs can arise through various mechanisms, often involving genetic alterations in the components of the degradation machinery. For thalidomide-based PROTACs that recruit CRBN, common resistance mechanisms include:
-
Mutations or Loss of CRBN: As a non-essential gene, CRBN can be mutated or lost without being lethal to the cell, leading to resistance.
-
Mutations in other Cullin-RING Ligase (CRL) Components: Mutations in other components of the CRL4-CRBN complex, such as CUL4A, can also confer resistance.
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps, such as ABCB1 (MDR1), can reduce the intracellular concentration of the PROTAC, leading to resistance.
-
Target Protein Mutations: Mutations in the target protein that prevent PROTAC binding can also lead to resistance.
Q4: I am observing off-target protein degradation. What could be the cause?
A4: Off-target effects with thalidomide-based PROTACs are often due to the inherent activity of the thalidomide moiety, which can recruit "neosubstrates" to CRBN for degradation. The most well-known off-targets are the zinc finger transcription factors IKZF1 and IKZF3. High PROTAC concentrations can also exacerbate off-target degradation. To mitigate these effects, consider redesigning the thalidomide part of the PROTAC to reduce its affinity for neosubstrates or using a different E3 ligase system altogether if possible.
Troubleshooting Workflows
General Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting failed protein degradation with this compound PROTACs.
Quantitative Data Summary
Table 1: Example Dose-Response of a Thalidomide-Based PROTAC on Target Protein Degradation
| PROTAC Concentration (nM) | % Target Protein Degradation (vs. Vehicle) |
| 0.1 | 10% |
| 1 | 35% |
| 10 | 80% |
| 100 | 95% |
| 1000 | 75% (Hook Effect) |
| 10000 | 50% (Hook Effect) |
This table illustrates a typical dose-response curve, including the hook effect at higher concentrations. Data is representative and will vary depending on the specific PROTAC and experimental conditions.
Table 2: Example Time-Course of Target Protein Degradation with an Optimal PROTAC Concentration
| Incubation Time (hours) | % Target Protein Degradation (vs. Vehicle) |
| 2 | 20% |
| 4 | 50% |
| 8 | 85% |
| 16 | 95% |
| 24 | 98% |
This table shows the progression of protein degradation over time at an optimal PROTAC concentration. Data is representative.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
Objective: To determine the concentration-dependent degradation of the target protein by the PROTAC in cells.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC stock solution
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE to separate the proteins and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies against the target protein and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Perform densitometry analysis to quantify the relative protein levels, normalizing the target protein signal to the loading control.
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-fused target protein (donor)
-
Expression vector for HaloTag®-fused CRBN (acceptor)
-
This compound PROTAC
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Plate reader capable of measuring luminescence and filtered light emission
Methodology:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors.
-
-
Cell Plating and Labeling:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
-
PROTAC Treatment:
-
Add a serial dilution of the this compound PROTAC to the wells.
-
-
Substrate Addition and Signal Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (luminescence at 460nm) and acceptor (fluorescence at >610nm) signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the ratio indicates ternary complex formation.
-
Protocol 3: In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the target protein in vitro.
Materials:
-
Purified recombinant target protein
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and CRBN/DDB1/CUL4A/RBX1 E3 ligase complex
-
This compound PROTAC
-
Ubiquitin and ATP
-
Ubiquitination reaction buffer
-
Antibody against the target protein for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Immunoprecipitation and Western Blotting:
-
Stop the reaction and immunoprecipitate the target protein using a specific antibody.
-
Wash the immunoprecipitated complex.
-
Elute the proteins and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated target protein. A ladder of high molecular weight bands will indicate successful ubiquitination.
-
Signaling Pathway and Experimental Workflow Diagrams
PROTAC Mechanism of Action
Caption: The mechanism of action for a this compound PROTAC, leading to target protein degradation.
Experimental Workflow for Assessing PROTAC Efficacy
Caption: A typical experimental workflow for evaluating the efficacy of a newly synthesized PROTAC.
References
Technical Support Center: Optimizing Thalidomide-PEG3-NH2 Linker Length
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the linker length of Thalidomide-PEG3-NH2 for enhanced efficacy in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, thalidomide for Cereblon E3 ligase), and a linker connecting them.[1] The linker's primary role is to span the distance between the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[1][2] The length of the linker is a critical determinant of a PROTAC's effectiveness.[3] If the linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of both the target protein and the E3 ligase.[4] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination of the target. Therefore, the optimal linker length is crucial for promoting a productive ternary complex formation that leads to target protein degradation.
Q2: Is there a universally optimal length for a PEG3 linker in a thalidomide-based PROTAC?
A2: No, there is no single optimal linker length; it is highly dependent on the specific target protein and the E3 ligase being recruited. The ideal length must be determined empirically for each new target. Studies have demonstrated that for some targets, shorter linkers are more effective, while for others, longer linkers are necessary to achieve potent degradation. For instance, in the degradation of p38α, PROTACs with linkers of 15-17 atoms showed the best performance.
Q3: What are the most common types of linkers used for thalidomide-based PROTACs besides PEG?
A3: While polyethylene glycol (PEG) and alkyl chains are the most frequently used linker motifs due to their synthetic accessibility and the ease with which their length can be systematically varied, other types are also employed. To enhance physicochemical properties and introduce conformational rigidity, more structured linkers incorporating elements like piperazine/piperidine rings or alkynes are increasingly being utilized.
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein diminishes at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules are more likely to form binary complexes (PROTAC:Target Protein or PROTAC:E3 ligase) rather than the productive ternary complex required for degradation. While linker length is a key factor in the stability of the ternary complex, the hook effect is primarily concentration-dependent. However, a well-optimized linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect by favoring the formation of the ternary complex even at higher concentrations.
Troubleshooting Guides
Problem 1: My this compound based PROTAC shows good binding to the target protein and Cereblon individually, but I observe no significant degradation.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Linker Length | The linker may be too short, causing steric clash, or too long, preventing stable ternary complex formation. Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG2, PEG4, PEG5) to empirically determine the optimal length. |
| Unfavorable Ternary Complex Geometry | Even with an appropriate length, the linker may orient the target protein and E3 ligase in a non-productive manner for ubiquitination. Consider altering the attachment point of the linker on the target-binding ligand or the thalidomide moiety. |
| Poor Cell Permeability | The physicochemical properties of the PROTAC, influenced by the linker, may be hindering its entry into the cell. Evaluate the LogP and polar surface area. Modifying the linker composition by incorporating more rigid or hydrophilic elements might improve permeability. |
| Metabolic Instability of the Linker | The linker could be susceptible to cleavage by intracellular enzymes. Experiment with more rigid linkers to potentially reduce enzymatic degradation. |
Problem 2: I observe target degradation, but the potency (DC50) is low.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Ternary Complex Stability | The ternary complex may be forming but is not stable enough for efficient ubiquitination. Fine-tune the linker length with smaller, incremental changes (e.g., adding or removing single atoms or small functional groups). |
| Lack of Positive Cooperativity | The linker may not be facilitating favorable protein-protein interactions between the target and the E3 ligase. Experiment with more rigid linkers to restrict conformational freedom and potentially promote a more stable ternary complex. |
| Suboptimal Assay Conditions | The incubation time or concentration range in your degradation assay might not be optimal. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) and a more extensive dose-response curve to accurately determine DC50 and Dmax. |
Experimental Protocols & Methodologies
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or a vehicle-only control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Add Laemmli sample buffer to equal amounts of protein from each lysate and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Protocol 2: In Vitro Ubiquitination Assay
This assay determines if the PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant E3 ligase complex (e.g., Cereblon/DDB1)
-
Purified target protein of interest (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC at various concentrations and a DMSO control
-
Laemmli sample buffer
-
Western blot reagents (as described in Protocol 1) with an anti-ubiquitin antibody
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, POI, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations (and a DMSO control).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analysis: Analyze the samples by Western blot using an antibody specific for the target protein to observe higher molecular weight ubiquitinated species or an anti-ubiquitin antibody.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for optimizing PROTAC linker length.
References
Technical Support Center: Overcoming the Hook Effect in PROTAC Experiments with Thalidomide-PEG3-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PROTACs composed of Thalidomide-PEG3-NH2 as the E3 ligase recruiter. The focus is to address and overcome the common challenge of the hook effect observed in these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond a certain optimal concentration, an increase in the PROTAC concentration leads to a decrease in the degradation of the target protein.[1] This results in a characteristic bell-shaped or "hooked" dose-response curve, which can complicate the determination of key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[1][2]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC molecule, and the E3 ligase (in this case, Cereblon, recruited by Thalidomide). At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q3: How can the hook effect impact the interpretation of my experimental results?
A3: The hook effect can lead to the misinterpretation of a PROTAC's potency and efficacy. If experiments are conducted at concentrations that fall within the hook effect region, one might incorrectly conclude that the PROTAC is less effective than it is at its optimal concentration. This can lead to the inaccurate determination of DC50 and Dmax values.
Q4: My PROTAC utilizes a this compound linker. Are there specific considerations regarding the hook effect?
A4: PROTACs using Thalidomide-based E3 ligase ligands are susceptible to the hook effect like other PROTACs. The PEG3 linker provides a certain length and flexibility that influences the stability and formation of the ternary complex. While the linker is designed to optimize the proximity and orientation of the target protein and Cereblon, at high concentrations, the formation of unproductive binary complexes will still occur, leading to the hook effect.
Troubleshooting Guide
Problem 1: My dose-response curve for protein degradation is bell-shaped, showing decreased degradation at higher PROTAC concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations. It is crucial to test concentrations well above and below the apparent optimal concentration to fully characterize the bell-shaped curve. A recommended range to start with is 1 pM to 100 µM.
-
Determine Optimal Concentration (Dmax): From the detailed dose-response curve, identify the concentration that results in the maximum level of protein degradation (Dmax). For future experiments, it is advisable to use concentrations at or near this optimal point.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays to directly measure the formation of the ternary complex at various PROTAC concentrations. A decrease in ternary complex formation at high concentrations would correlate with the observed decrease in degradation.
-
Problem 2: I am not observing any degradation of my target protein at the concentrations tested.
-
Likely Causes:
-
The tested concentration range is too high and falls entirely within the hook effect region.
-
The PROTAC may be inactive or not cell-permeable.
-
The cell line may not express sufficient levels of the target protein or the Cereblon (CRBN) E3 ligase.
-
The incubation time may be suboptimal.
-
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: As a first step, test a very broad range of PROTAC concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing the optimal degradation window.
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm its ability to bind to the target protein and the E3 ligase and to form a ternary complex using appropriate assays (see Experimental Protocols section).
-
Check E3 Ligase and Target Protein Expression: Confirm the expression of both Cereblon and your target protein in the cell line being used via Western blotting or qPCR.
-
Optimize Incubation Time: Perform a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal duration for maximal degradation.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for a this compound based PROTAC
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 10 | 40 |
| 100 | 15 |
| 1000 (1 µM) | 25 |
| 10000 (10 µM) | 60 |
| 100000 (100 µM) | 85 |
This table illustrates a typical dataset exhibiting the hook effect, where the maximum degradation occurs around 100 nM, and higher concentrations lead to a decrease in degradation.
Table 2: Key Parameters for PROTAC Efficacy
| Parameter | Description | Typical Value Range |
| DC50 | The concentration of PROTAC at which 50% of the target protein is degraded. | Sub-nM to µM |
| Dmax | The maximum percentage of protein degradation achievable with the PROTAC. | >50% |
Mandatory Visualizations
References
Strategies to reduce off-target effects of Thalidomide-based PROTACs
Technical Support Center: Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the off-target effects of thalidomide-based Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
FAQ 1: Understanding Off-Target Effects
Q: What are the primary off-target effects of thalidomide-based PROTACs and why do they occur?
A: The primary off-target effects stem from the thalidomide moiety (or its analogs, pomalidomide and lenalidomide) used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This moiety can independently act as a "molecular glue," inducing the degradation of endogenous proteins known as "neosubstrates" that are not the intended target.[3][4] The most well-characterized neosubstrates are zinc finger (ZF) transcription factors, such as IKZF1 (Ikaros), IKZF3 (Aiolos), GSPT1, and SALL4.[2] This occurs because the CRBN-PROTAC complex can present a surface that is favorable for the binding and subsequent ubiquitination of these off-target proteins.
Q: How can I determine if my PROTAC is causing off-target degradation?
A: The most comprehensive method is unbiased, mass spectrometry-based global proteomics. This technique allows for the quantification of thousands of proteins in your cellular model, providing a broad view of all proteins that are degraded upon treatment with your PROTAC. Simpler, targeted methods like Western blotting can then be used to validate the degradation of specific, known neosubstrates like IKZF1, IKZF3, or ZFP91.
FAQ 2: Strategies for Reducing Off-Target Effects
Q: My proteomics data confirms degradation of known neosubstrates (IKZF1/3, GSPT1). How can I redesign my PROTAC to improve its selectivity?
A: Several rational design strategies can be employed to minimize neosubstrate degradation while preserving on-target activity. The main approaches focus on modifying the CRBN ligand or optimizing the linker.
-
Modify the CRBN Ligand Attachment Point: The position where the linker connects to the thalidomide/pomalidomide ring is critical.
-
C4-Position Attachment: Linkers attached at the C4 position of the phthalimide ring are in proximity to the region of CRBN that interacts with neosubstrates. This often leads to significant degradation of off-target ZF proteins.
-
C5-Position Attachment: Attaching the linker to the C5 position directs it away from the neosubstrate binding site. This modification has been shown to dramatically reduce the degradation of off-target ZF proteins while maintaining on-target activity.
-
-
Introduce "Degron Blocking" Modifications: Specific chemical modifications to the CRBN ligand can sterically hinder the binding of neosubstrates. For instance, introducing a methoxy group to the phthalimide ring can block neosubstrate degradation without compromising the recruitment of CRBN for the intended target.
-
Optimize the Linker: The linker is not just a spacer; its length, composition, and rigidity profoundly influence the geometry of the ternary complex (Target-PROTAC-CRBN). An optimized linker will favor a productive on-target conformation while disfavoring conformations that lead to off-target degradation. This often requires empirical testing of a library of linkers with varying lengths and compositions (e.g., PEG vs. aliphatic).
Diagram 1: Workflow for Mitigating Off-Target Effects
References
Technical Support Center: Enhancing Cell Permeability of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers and drug development professionals. This resource is designed to address the common challenge of poor cell permeability encountered with Thalidomide-PEG3-NH2 and other thalidomide-based Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you diagnose and overcome permeability issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my thalidomide-based PROTAC showing low activity in cell-based assays despite good biochemical activity?
A1: A common reason for this discrepancy is poor cell permeability. PROTACs are often large molecules that fall outside the typical "Rule of Five" for oral bioavailability, making it difficult for them to cross the cell membrane.[1][2] The physicochemical properties of your specific PROTAC, including its high molecular weight and polar surface area, can hinder its ability to reach its intracellular target.[2]
Q2: What are the key factors influencing the cell permeability of my this compound PROTAC?
A2: Several factors can impact the cell permeability of your PROTAC:
-
Molecular Weight (MW): The large size of PROTACs can impede passive diffusion across the cell membrane.[1]
-
Polar Surface Area (PSA): A high PSA can reduce a molecule's ability to permeate the lipid bilayer of the cell membrane.[1]
-
Solubility: Poor aqueous solubility can lead to low effective concentrations of the PROTAC available for cellular uptake.
-
Conformation: The three-dimensional shape of the PROTAC in solution is critical. Folded conformations can shield polar groups, reducing the effective PSA and improving permeability. Flexible linkers like PEG can adopt folded conformations.
-
Linker Composition: The linker, in this case, a PEG3 chain, contributes to the overall physicochemical properties. While PEG linkers can improve solubility, they can also increase the number of rotatable bonds and hydrogen bond acceptors, which may negatively impact permeability.
Q3: How can I experimentally confirm that low cell permeability is the cause of my PROTAC's poor performance?
A3: You can use several assays to assess cell permeability. The most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 permeability assay, which models intestinal absorption and can also indicate active transport and efflux. A low apparent permeability coefficient (Papp) in these assays would suggest a permeability issue.
Q4: What are some strategies to improve the cell permeability of my thalidomide-based PROTAC?
A4: Several strategies can be employed to enhance cell permeability:
-
Linker Modification: Systematically altering the linker is a common approach. This can include changing its length, composition (e.g., replacing PEG with an alkyl or a more rigid linker like a piperazine-containing one), or attachment points.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and the polar surface area, which can improve permeability.
-
Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can encourage a more compact, "ball-like" shape, effectively reducing its size and polarity and thereby enhancing cell permeability.
-
Prodrug Approach: A prodrug strategy involves masking polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.
-
In-Cell Click-Formed PROTACs (CLIPTACs): This innovative strategy involves synthesizing the PROTAC inside the cell from two smaller, more cell-permeable fragments using a bio-orthogonal click reaction.
Troubleshooting Guides
Problem 1: Low or Inconsistent Target Protein Degradation in Cells
-
Possible Cause: Poor cell permeability of the PROTAC.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility: Ensure the purity and identity of your PROTAC using methods like LC-MS and NMR. Check its solubility in your cell culture medium, as poor solubility can lead to inaccurate dosing.
-
Perform a Dose-Response Experiment: Test a wide range of PROTAC concentrations. If permeability is a limiting factor, you may only see degradation at very high concentrations.
-
Assess Cell Permeability: Use a PAMPA or Caco-2 assay to quantitatively measure the permeability of your PROTAC.
-
Structural Modifications: If permeability is confirmed to be low, consider synthesizing analogs with modified linkers (e.g., shorter, more rigid, or less polar linkers) or employing a prodrug strategy.
-
Problem 2: High Compound Efflux Observed in Permeability Assays (e.g., Caco-2)
-
Possible Cause: The PROTAC is a substrate for cellular efflux pumps like P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Co-incubate with Efflux Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the apical-to-basolateral permeability and a decrease in the efflux ratio would confirm that your compound is an efflux substrate.
-
Structural Modification: If efflux is a significant hurdle, consider modifying the PROTAC's structure to reduce its affinity for the transporter. This is a considerable medicinal chemistry effort but may be necessary for in vivo applications.
-
Quantitative Data Summary
The following table summarizes representative data from permeability assays for hypothetical PROTACs to illustrate how data can be structured for comparison.
| PROTAC Analog | Linker Modification | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| This compound-POI | Standard PEG3 | 0.5 | 0.2 | 15 |
| Analog 1 | PEG3 -> Propyl | 1.2 | 0.8 | 8 |
| Analog 2 | Amide -> Ester | 2.5 | 1.5 | 5 |
| Analog 3 | Piperazine in Linker | 3.0 | 2.1 | 3 |
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This cell-free assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
-
Methodology:
-
Prepare a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Coat the filter of a 96-well filter plate with the lipid solution.
-
Add the test PROTAC solution to the donor wells (the filter plate).
-
Add buffer to the acceptor wells of a 96-well acceptor plate.
-
Place the donor plate into the acceptor plate and incubate for a specified time (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the Papp value using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, and t is the incubation time.
-
Caco-2 Permeability Assay
-
Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess drug permeability. It can evaluate both passive diffusion and active transport mechanisms.
-
Methodology:
-
Seed Caco-2 cells on a 24-well Transwell® plate and culture for 21-25 days to allow for differentiation and formation of a monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add the test PROTAC to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test PROTAC to the basolateral chamber and fresh medium to the apical chamber.
-
Incubate the plate at 37°C with 5% CO2 for a specified time (e.g., 2 hours).
-
At the end of the incubation, take samples from both chambers and analyze the concentration of the PROTAC by LC-MS/MS.
-
Calculate the Papp value for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated to determine if the compound is a substrate of efflux transporters.
-
Visualizations
References
Troubleshooting guide for inconsistent western blot results in degradation assays
This guide provides troubleshooting for common issues encountered during Western blot analysis of protein degradation, helping researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation and Lysis
Question: Why is my target protein signal weak or absent, suggesting degradation?
Answer: Protein degradation during sample preparation is a primary cause of weak or no signal. This can happen due to endogenous proteases and phosphatases released during cell lysis.[1][2]
-
Work Quickly and Keep Samples Cold: Heat activates proteases, so it is crucial to keep all materials and samples cool.[3] Perform cell lysis on ice or in a cold room.[3][4] If not processing immediately, flash-freeze samples in liquid nitrogen and store them at -80°C, as some degradation can still occur at -20°C.
-
Use Fresh Lysates: Older lysates are more prone to protease activity and spontaneous degradation. Using fresh samples minimizes protein degradation.
-
Add Inhibitors: Always add protease and phosphatase inhibitor cocktails to your lysis buffer to prevent the breakdown of your target protein. Phenylmethanesulfonylfluoride (PMSF) is a commonly used inhibitor but has a short half-life and may need to be re-supplemented.
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your samples can lead to protein degradation, although the stability varies between proteins. It is best practice to aliquot samples after lysis to avoid this.
Question: My protein of interest seems to be aggregating or is insoluble. How can I fix this?
Answer: Protein aggregation can prevent proteins from entering the gel properly, leading to inconsistent results.
-
Optimize Lysis Buffer: Ensure your lysis buffer is appropriate for the subcellular location of your protein. For instance, nuclear or DNA-binding proteins may require sonication to be released effectively.
-
Adjust Boiling/Heating Step: While boiling samples in Laemmli buffer for 5-10 minutes is standard, some proteins, particularly hydrophobic or highly glycosylated ones, can precipitate upon boiling. For these, consider incubating at a lower temperature, such as 70°C for 10 minutes or 60°C for one hour.
Section 2: Electrophoresis and Transfer
Question: I'm seeing smeared lanes on my blot. What causes this?
Answer: Smeared lanes are typically a result of issues in sample preparation or electrophoresis.
-
Sample Overloading: Loading too much protein can cause streaking and smearing. The recommended maximum load for mini gels is typically 10–15 µg of cell lysate per lane.
-
Protein Degradation: Degraded protein fragments can appear as a smear below the main band of interest. Ensure adequate protease inhibitors were used during sample preparation.
-
High Salt Concentration: Excess salt in the sample can interfere with gel migration. If this is suspected, dialysis can be performed to reduce the salt concentration.
Question: My high-molecular-weight (HMW) or low-molecular-weight (LMW) proteins are transferring poorly.
Answer: Transfer efficiency is dependent on protein size, and conditions may need to be optimized accordingly.
-
For HMW Proteins (>100 kDa): These proteins transfer more slowly. Consider an overnight wet transfer. Adding a small amount of SDS (0.01–0.05%) to the transfer buffer can aid elution from the gel, while removing methanol can also improve efficiency.
-
For LMW Proteins: These can transfer too quickly and pass through the membrane ("over-transfer"). To prevent this, use a membrane with a smaller pore size (e.g., 0.2 µm instead of 0.45 µm) and consider reducing the transfer time or voltage. You can check for over-transfer by placing a second membrane behind the first during the transfer process.
Section 3: Immunodetection and Data Interpretation
Question: My blot has high background, obscuring the bands.
Answer: High background can result from several factors related to blocking, antibody concentrations, and washing steps.
-
Inadequate Blocking: Block the membrane for at least 1 hour at room temperature. The choice of blocking agent is also critical; while non-fat dry milk is common, it can interfere with certain antibodies (e.g., those against phospho-proteins or ubiquitin). In such cases, Bovine Serum Albumin (BSA) is a better choice.
-
Antibody Concentration is Too High: Excess primary or secondary antibody can bind non-specifically. Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.
-
Insufficient Washing: Inadequate washing leaves excess antibody on the membrane. It is recommended to perform at least three washes of five minutes each with a buffer containing a detergent like Tween-20 (e.g., TBS-T) after both primary and secondary antibody incubations.
Question: I see multiple bands, but I expect only one. What does this mean?
Answer: The presence of unexpected bands can be a genuine biological result or an experimental artifact.
-
Protein Degradation: As mentioned, degradation can lead to smaller bands appearing below your target protein's expected size.
-
Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. Ensure the antibody is validated for Western blotting. Incubating the primary antibody at 4°C overnight can sometimes reduce non-specific binding.
-
Splice Variants or Post-Translational Modifications (PTMs): The antibody may be detecting different isoforms or modified versions of the protein, which can migrate at different molecular weights.
-
Secondary Antibody Only Control: To determine if the secondary antibody is the source of non-specific bands, run a control blot that is incubated only with the secondary antibody.
Question: How do I properly normalize my data in a degradation assay?
Answer: Normalization is essential for accurate quantification, correcting for variations in protein loading and transfer.
-
Use a Loading Control: A loading control is a constitutively expressed "housekeeping" protein whose levels should not change with your experimental treatment. The signal for your protein of interest is normalized to the signal of the loading control.
-
Validate Your Loading Control: It is crucial to ensure the expression of your chosen loading control is stable under your specific experimental conditions. For example, GAPDH, a common control, may not be suitable for studies involving metabolic processes like glycolysis.
-
Total Protein Normalization (TPN): An alternative method involves staining the entire membrane with a total protein stain (like Ponceau S) and normalizing your target band intensity to the total protein in that lane. This method avoids the potential pitfalls of housekeeping protein variability.
Experimental Protocols & Data
Protocol: Western Blot for PROTAC-Induced Degradation Assay
This protocol outlines the key steps for quantifying the degradation of a target protein after treatment with a Proteolysis Targeting Chimera (PROTAC).
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of the PROTAC compound or a vehicle control (e.g., 0.1% DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA or similar protein assay to ensure equal loading.
-
Sample Preparation: Dilute the lysates to a uniform concentration. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 10-20 µg) into the wells of an SDS-PAGE gel and separate the proteins via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescent (ECL) substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a suitable loading control.
Quantitative Data Summary Tables
Table 1: Common Inhibitors Used in Degradation Assays
| Inhibitor Class | Example Inhibitor | Typical Working Concentration | Pathway Targeted | Reference |
| Proteasome | MG132 | 1-20 µM | Ubiquitin-Proteasome System | |
| Bortezomib | 10-100 nM | Ubiquitin-Proteasome System | ||
| Lysosomal | Chloroquine | 100-200 µM | Lysosomal Degradation | |
| Bafilomycin A1 | 100-400 nM | Lysosomal Acidification | ||
| Leupeptin/Pepstatin A | 50-100 µg/mL | Lysosomal Proteases | ||
| Ammonium Chloride (NH₄Cl) | 2-15 mM | Lysosomal Acidification | ||
| General Protease | PMSF | 1 mM | Serine Proteases | |
| Cocktail Tablets | Varies (per manufacturer) | Broad Spectrum |
Table 2: Recommended Antibody Dilution and Incubation
| Step | Dilution Range | Incubation Time | Temperature | Notes | Reference |
| Primary Antibody | 1:250 - 1:4,000 | 1-2 hours | Room Temp | For abundant proteins or quick results. | |
| 1:1,000 - 1:5,000 | Overnight | 4°C | Recommended for low-abundance proteins or to reduce non-specific background. | ||
| Secondary Antibody | 1:2,000 - 1:20,000 | 1 hour | Room Temp | Higher dilutions can help reduce background. |
Visual Guides
Caption: Experimental workflow for a Western blot degradation assay.
Caption: Troubleshooting decision tree for Western blot results.
Caption: The Ubiquitin-Proteasome System (UPS) for protein degradation.
References
Technical Support Center: Enhancing Metabolic Stability of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the metabolic stability of Proteolysis-Targeting Chimeras (PROTACs) that contain a Thalidomide-PEG3-NH2 moiety for Cereblon (CRBN) E3 ligase recruitment.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of PROTACs containing a this compound moiety?
A1: PROTACs incorporating a this compound component are susceptible to metabolic degradation at two primary sites. The ether linkages within the polyethylene glycol (PEG) chain are vulnerable to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver, leading to O-dealkylation.[1][2] Additionally, the thalidomide moiety itself can undergo hydrolysis of its glutarimide and phthalimide rings under physiological conditions, which can inactivate the PROTAC.[2][3][4] The linker is often identified as the most metabolically labile part of a PROTAC molecule.
Q2: How does the PEG linker influence the metabolic stability of my PROTAC?
A2: While PEG linkers are often used to improve the solubility and cell permeability of PROTACs, they can also introduce metabolic instability. The ethylene glycol units of the PEG chain can be metabolized by CYP enzymes, leading to a shorter in vivo half-life and reduced exposure of the PROTAC. The flexibility of PEG linkers, while sometimes advantageous for ternary complex formation, can also lead to less stable interactions between the target protein and the E3 ligase if excessive.
Q3: What strategies can I employ to improve the metabolic stability of my this compound-containing PROTAC?
A3: Several strategies can be implemented to enhance metabolic stability:
-
Linker Rigidification: Introducing rigid moieties such as piperazine, piperidine, or triazole rings into the PEG linker can shield it from metabolic enzymes and pre-organize the PROTAC into a more favorable conformation for binding.
-
Linker Length Optimization: The length of the linker is a critical factor. Shorter linkers can sometimes exhibit increased metabolic stability due to steric hindrance at the metabolic site.
-
Modify Linker Attachment Points: Altering the connection point of the linker to the thalidomide ligand or the warhead can influence metabolic stability.
-
Deuteration: Strategic replacement of hydrogen atoms with deuterium at metabolically labile positions can slow down CYP-mediated metabolism.
-
Alternative E3 Ligase Ligands: If thalidomide-based instability is a significant issue, consider using alternative E3 ligase ligands like those for VHL, which may offer a different metabolic profile.
-
Prodrug Approach: A prodrug strategy can be employed by modifying the PROTAC with a group that is cleaved in vivo to release the active molecule, potentially improving oral bioavailability.
Q4: Will modifying the linker to improve stability affect other properties of my PROTAC?
A4: Yes, linker modifications can have a significant impact on the physicochemical properties of the PROTAC. For example, replacing a hydrophilic PEG linker with more lipophilic aliphatic or aromatic groups can decrease aqueous solubility but may enhance cell permeability. It is essential to find a balance between improving metabolic stability and maintaining desirable properties like solubility, permeability, and on-target activity.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions & Experiments |
| High in vitro clearance in liver microsomes or hepatocytes. | Oxidative metabolism of the PEG linker by CYP enzymes. | 1. Metabolite Identification: Use LC-MS/MS to identify the primary metabolites and pinpoint the sites of metabolism. 2. Linker Modification: Synthesize analogs with rigidified linkers (e.g., incorporating a piperazine ring) or shorter PEG chains. 3. CYP Inhibition Assay: Co-incubate the PROTAC with specific CYP inhibitors to identify the key enzymes responsible for its metabolism. |
| Poor stability in plasma. | Hydrolysis of the thalidomide moiety or enzymatic degradation by plasma esterases/amidases. | 1. Plasma Stability Assay: Incubate the PROTAC in plasma from different species (human, mouse, rat) and quantify its degradation over time. 2. pH-Dependent Stability Study: Assess the stability of the PROTAC in buffers at different pH values to evaluate hydrolytic stability. 3. Structural Modification: Consider replacing thalidomide with a more stable analog like lenalidomide, which can exhibit improved metabolic and chemical stability. |
| Low or no target degradation in cells despite good biochemical activity. | Poor cell permeability or rapid intracellular degradation. | 1. Permeability Assay: Perform a Caco-2 or PAMPA assay to assess the cell permeability of your PROTAC. 2. Cellular Thermal Shift Assay (CETSA): Confirm target engagement within the cell. 3. Time-Course and Dose-Response Western Blot: Analyze target degradation at various time points and concentrations to understand the degradation kinetics. |
| Inconsistent results between in vitro and in vivo studies. | First-pass metabolism in the liver. | 1. Pharmacokinetic (PK) Studies: Conduct PK studies in animal models to determine the PROTAC's half-life, clearance, and bioavailability. 2. Prodrug Strategy: If first-pass metabolism is high, consider designing a prodrug version of your PROTAC to protect it from premature metabolism. |
Quantitative Data Summary
Table 1: Impact of Linker Modification on PROTAC Metabolic Stability (Representative Data)
| PROTAC ID | Linker Type | Linker Length (atoms) | Half-life (t½) in Human Liver Microsomes (min) | Reference |
| PROTAC A | Alkyl | 4 | 135 | |
| PROTAC B | Alkyl | 8 | 18.2 | |
| PROTAC C | PEG | 4 | > 240 | |
| PROTAC D | PEG | 13 | 0.8 | |
| PROTAC E | Triazole-containing | - | > 240 |
Note: This table presents illustrative data from various sources to highlight general trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance of a PROTAC by measuring its rate of disappearance when incubated with HLM.
Materials:
-
Test PROTAC
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
In a 96-well plate, add phosphate buffer, HLM, and the PROTAC solution (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent PROTAC at each time point relative to the 0-minute sample.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma.
Materials:
-
Test PROTAC
-
Pooled plasma (human, mouse, rat)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
In a 96-well plate, add plasma and the PROTAC solution (final concentration typically 1 µM).
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining PROTAC.
-
Determine the percentage of the PROTAC remaining at each time point compared to the 0-minute sample.
Visualizations
Caption: Metabolic pathways of a Thalidomide-PEG3 PROTAC.
Caption: Troubleshooting workflow for poor PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to E3 Ligase Linkers for PROTACs: Benchmarking Thalidomide-PEG3-NH2
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a comparative analysis of Thalidomide-PEG3-NH2, a commonly used building block for recruiting the Cereblon (CRBN) E3 ligase, against other classes of E3 ligase linkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a mere spacer but an active modulator of the ternary complex formation between the target protein (Protein of Interest or POI), the PROTAC, and the E3 ligase.[1] Its length, composition, and rigidity are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein. Key parameters influenced by the linker include:
-
Ternary Complex Stability: The linker must orient the target protein and the E3 ligase in a productive conformation to facilitate ubiquitin transfer.[1]
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[1]
-
Selectivity: The linker can influence the preferential degradation of one protein over another, even when the target-binding warhead is non-selective.
-
Physicochemical Properties: Linker composition affects solubility, cell permeability, and metabolic stability, which are crucial for drug development.[2]
Comparing Linker Classes: Where Does this compound Fit?
This compound provides a short, flexible, and hydrophilic linker for conjugation to a target protein ligand. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable properties.
This compound (A Short PEG Linker):
-
Structure and Properties: This linker consists of a thalidomide moiety for CRBN engagement, connected to a three-unit PEG chain with a terminal amine group for conjugation. The PEG component enhances hydrophilicity, which can improve the solubility of the resulting PROTAC. Its flexibility can facilitate the formation of a productive ternary complex.[3]
Other Common Linker Classes:
-
Alkyl Chains: These are hydrophobic linkers that offer varying degrees of flexibility depending on their length. While synthetically accessible, their hydrophobicity can sometimes negatively impact the solubility and cell permeability of the PROTAC.
-
Longer PEG Chains: Longer PEG linkers provide greater flexibility and hydrophilicity. However, an excessively long linker might not effectively bring the POI and E3 ligase into productive proximity. The relationship between linker length and degradation efficacy is often not linear and requires empirical optimization.
-
Rigid/Constrained Linkers: These linkers, often containing cyclic structures or double/triple bonds, offer less conformational freedom. This can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation but may also introduce steric hindrance if the geometry is unfavorable.
Data Presentation: Efficacy vs. Linker Type
The optimal linker is highly dependent on the specific target protein and the overall architecture of the PROTAC. The following tables summarize representative data from studies on PROTACs with varying linker types to illustrate the impact of linker composition and length on degradation efficiency.
Table 1: Comparison of Degradation Efficiency for BRD4-targeting PROTACs with Different Linkers
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Thalidomide | PEG3 | BRD4 | HeLa | 15 | >90 | Fictionalized Data |
| PROTAC B | Thalidomide | C3 Alkyl | BRD4 | HeLa | 50 | ~85 | Fictionalized Data |
| PROTAC C | Thalidomide | PEG6 | BRD4 | HeLa | 8 | >95 | Fictionalized Data |
| PROTAC D | Thalidomide | C6 Alkyl | BRD4 | HeLa | 25 | ~90 | Fictionalized Data |
| MZ1 | VHL | PEG-based | BRD4 | H661, H838 | 8, 23 | Complete at 100 nM | |
| ARV-825 | CRBN | PEG-based | BRD4 | Burkitt's Lymphoma | < 1 | Not Reported |
Note: Data for PROTACs A-D is representative and intended for comparative purposes. Actual values can vary based on specific experimental conditions.
Data Interpretation: The table highlights that both PEG and alkyl linkers can yield potent degraders. In this representative data for BRD4, the longer PEG linker (PEG6) in PROTAC C resulted in a lower DC50 value compared to the shorter PEG3 linker in PROTAC A, suggesting that for this particular target, a slightly longer and flexible linker may be more optimal. The alkyl linkers generally showed slightly lower potency compared to their PEG counterparts of similar length. The VHL-based PROTAC MZ1 and the CRBN-based ARV-825, both utilizing PEG-based linkers, demonstrate high potency in degrading BRD4.
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods for evaluating PROTACs, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.
Protocol 1: Western Blotting for DC50 and Dmax Determination
Western blotting is a fundamental technique to quantify the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescence substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions, including the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated)
-
Purified, biotinylated E3 ligase (e.g., CRBN)
-
Purified target protein (POI)
-
PROTAC compound
-
Running buffer
Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
An increase in the SPR signal compared to the injection of the POI alone indicates the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
Protocol 3: Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay directly assesses the ubiquitination of the target protein induced by the PROTAC.
Materials:
-
Cells treated with PROTAC, vehicle control, and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose beads
-
Antibody against ubiquitin for Western blotting
-
Other Western blotting reagents as listed in Protocol 1
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control. It is crucial to also include a condition where cells are co-treated with a proteasome inhibitor to allow for the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells as described previously.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with the antibody against the target protein to form an antibody-antigen complex.
-
Add Protein A/G agarose beads to pull down the complex.
-
Wash the beads to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform Western blotting on the eluted samples as described in Protocol 1.
-
Probe the membrane with an antibody against ubiquitin.
-
-
Analysis: An increase in the high molecular weight smear (indicative of polyubiquitination) in the PROTAC-treated samples compared to the control demonstrates PROTAC-induced ubiquitination of the target protein.
Conclusion
The choice of linker is a critical parameter in the design of effective PROTACs. This compound offers a versatile and readily available building block with favorable physicochemical properties due to its short, hydrophilic PEG chain. However, the optimal linker is highly context-dependent, and a systematic evaluation of different linker types, including varying lengths of PEG chains and alkyl chains, is often necessary to achieve the desired potency and selectivity. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the design and optimization of novel CRBN-recruiting degraders. By carefully considering the structure-activity relationships of the linker, researchers can unlock the full potential of targeted protein degradation.
References
In Silico Modeling of Thalidomide-PEG3-NH2 Binding to Cereblon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico modeling of Thalidomide-PEG3-NH2 binding to the Cereblon (CRBN) E3 ubiquitin ligase. While direct quantitative in silico data for this compound is not extensively available in public research, this guide leverages published data on thalidomide and its key derivatives, lenalidomide and pomalidomide, to establish a robust comparative framework. The inclusion of a PEG3-NH2 linker is essential for the development of Proteolysis Targeting Chimeras (PROTACs), and understanding its impact on CRBN binding is critical for the rational design of these novel therapeutics.
Executive Summary
Thalidomide and its analogs are foundational for the development of molecular glue degraders and PROTACs, which hijack the CRBN E3 ligase to induce the degradation of target proteins. The binding of the thalidomide moiety to a hydrophobic pocket in CRBN is the critical initiating event. In silico modeling, including molecular docking and molecular dynamics (MD) simulations, is a powerful tool to predict and analyze these binding interactions at an atomic level. This guide summarizes key quantitative data from in silico studies on thalidomide and its derivatives to infer the binding characteristics of this compound and compares it with its parent molecule and other clinically relevant analogs.
Data Presentation: Comparative Binding Affinities
The following table summarizes computationally derived binding energies of thalidomide and its analogs to CRBN from published molecular docking studies. These values provide a quantitative comparison of their binding affinities. It is generally considered that the addition of a PEG linker at the 4-position of the phthalimide ring has a minimal impact on the direct binding affinity to CRBN, as this part of the molecule is solvent-exposed and does not directly interact with the primary binding pocket.[1]
| Compound | Docking Score (kcal/mol) | Reference Study |
| Thalidomide | -5.42 | [2] |
| Lenalidomide | -5.74 | [2] |
| Pomalidomide | -5.51 | [2] |
| This compound (Predicted) | ~ -5.4 | Inference based on[1] |
Note: The predicted docking score for this compound is an estimation based on the minimal expected impact of the PEG linker on the core thalidomide binding interaction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving CRBN and the general workflow for in silico modeling of ligand-protein interactions.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A general workflow for in silico modeling of ligand-protein binding.
Experimental Protocols
The following are generalized protocols for key in silico experiments based on methodologies reported in the cited literature.
Molecular Docking Protocol
-
Protein Preparation:
-
Obtain the crystal structure of the human CRBN in complex with a ligand (e.g., PDB ID: 4TZ4).
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular builder.
-
Assign appropriate atom types and partial charges.
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Define the binding site on CRBN based on the position of the co-crystallized ligand in the original PDB file. This typically includes the key interacting residues such as Trp380, Trp386, and Trp400.
-
Utilize a docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of this compound within the defined binding site.
-
Generate a set number of binding modes and rank them based on their docking scores.
-
-
Analysis:
-
Visualize the top-ranked docking poses to analyze the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and CRBN.
-
Compare the binding mode and score with those of thalidomide and other known CRBN ligands.
-
Molecular Dynamics (MD) Simulation Protocol
-
System Setup:
-
Use the best-ranked docked complex of this compound and CRBN as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field for the protein and the ligand (e.g., CHARMM36, AMBER).
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 50-100 ns) to ensure the system reaches a stable state.
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over time.
-
Analyze the hydrogen bond occupancy and other key intermolecular interactions throughout the simulation.
-
Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Conclusion
In silico modeling provides valuable insights into the binding of this compound to CRBN, a critical interaction for the development of effective PROTACs. Based on the available data for thalidomide and its analogs, it is predicted that the thalidomide moiety of this compound will engage with the key residues in the CRBN binding pocket with a comparable affinity to the parent molecule. The PEG3-NH2 linker, being solvent-exposed, is not expected to significantly alter the primary binding event but is crucial for positioning the linked target protein for ubiquitination. The provided protocols offer a foundation for researchers to conduct their own in silico evaluations to further refine the design and optimization of novel CRBN-recruiting PROTACs.
References
A Head-to-Head Comparison of Thalidomide, Lenalidomide, and Pomalidomide-Based Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Cereblon-Recruiting Linkers for PROTACs.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by co-opting the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most widely utilized E3 ligase ligands are the immunomodulatory drugs (IMiDs): thalidomide and its more potent derivatives, lenalidomide and pomalidomide. These molecules effectively recruit the Cereblon (CRBN) E3 ligase, a substrate receptor of the Cullin-RING Ligase 4 (CRL4) complex.[1]
The choice between thalidomide, lenalidomide, and pomalidomide as the CRBN-recruiting element is a pivotal decision in PROTAC design, significantly influencing the resulting molecule's efficacy, selectivity, and potential off-target effects. This guide provides a comprehensive head-to-head comparison of these three foundational linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
Quantitative Performance Metrics
The selection of the IMiD ligand directly impacts key performance indicators of a PROTAC, including its binding affinity to CRBN, and its degradation potency (DC50) and efficacy (Dmax) against the target protein. While a direct comparison of PROTACs for the same target protein with all three IMiD ligands is not always available in a single study, data compiled from various sources provides a clear performance hierarchy.
Table 1: Comparison of CRBN Binding Affinity and In-Vitro Degradation Performance
| Parameter | Thalidomide | Lenalidomide | Pomalidomide |
| Binding Affinity to CRBN (Kd) | ~250 nM[1][2] | ~178 nM[1][2] | ~157 nM |
| Relative Degradation Potency | Lower | Higher | Highest |
| Representative BRD4 Degradation (DC50) | Less Potent | More Potent | Highly Potent |
| Physicochemical Properties | Less Favorable | More Favorable | Favorable |
Note: The values and characteristics in this table are compiled from multiple sources and may vary depending on the specific PROTAC architecture and experimental conditions.
Off-Target Profile: The Neosubstrate Dilemma
A critical consideration when using IMiD-based linkers is their intrinsic ability to act as "molecular glues," inducing the degradation of endogenous proteins known as neosubstrates. The primary neosubstrates for thalidomide and its derivatives are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Lenalidomide and pomalidomide are more potent degraders of IKZF1 and IKZF3 than thalidomide. Furthermore, lenalidomide uniquely induces the degradation of casein kinase 1α (CK1α). This off-target degradation can be a significant liability, leading to unintended cellular toxicities. However, in certain therapeutic contexts, such as hematological malignancies, the degradation of these neosubstrates can contribute to the therapeutic effect.
Table 2: Neosubstrate Degradation Profile
| Neosubstrate | Thalidomide | Lenalidomide | Pomalidomide |
| Ikaros (IKZF1) | Degrades | More potent degrader | More potent degrader |
| Aiolos (IKZF3) | Degrades | More potent degrader | More potent degrader |
| Casein Kinase 1α (CK1α) | No significant degradation | Degrades | No significant degradation |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and effectively compare these linkers, it is essential to visualize the underlying biological processes and the experimental workflows used for their evaluation.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Caption: The CRL4-CRBN E3 ubiquitin ligase complex.
Caption: A generalized workflow for comparing IMiD-based linkers.
Experimental Protocols
To facilitate reproducible and comparative studies, detailed methodologies for key experiments are provided below.
Western Blot for PROTAC-Induced Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTACs (typically from 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and denature by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the ternary complex (Protein of Interest-PROTAC-E3 ligase).
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 10x DC50) or a vehicle control for 4-6 hours.
-
-
Cell Lysis and Pre-clearing:
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add a primary antibody against the E3 ligase (e.g., anti-CRBN) or the target protein. Use a corresponding IgG as a negative control.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the protein complexes by boiling the beads in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples and an input control (a small fraction of the initial cell lysate).
-
Probe the membrane with primary antibodies against the target protein and the E3 ligase to detect their co-immunoprecipitation.
-
Mass Spectrometry-Based Proteomics for Off-Target Analysis
This unbiased approach provides a global view of the cellular proteome to identify unintended protein degradation.
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration around its DC50 and a vehicle control, using multiple biological replicates.
-
Lyse the cells and extract proteins.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT, iTRAQ) for multiplexed quantitative analysis (optional but recommended).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance between the PROTAC-treated and control groups.
-
Use bioinformatics tools for pathway analysis to understand the biological consequences of any identified off-target degradation.
-
Summary and Recommendations
The choice between thalidomide, lenalidomide, and pomalidomide as a CRBN-recruiting linker for PROTAC development involves a trade-off between potency and selectivity.
-
Pomalidomide: Offers the highest binding affinity to CRBN and generally leads to the most potent PROTACs. However, it also exhibits the most pronounced degradation of neosubstrates IKZF1 and IKZF3, which can be a significant off-target liability.
-
Lenalidomide: Provides a balance of good CRBN binding affinity and high degradation potency. It is a more potent degrader of IKZF1 and IKZF3 than thalidomide and uniquely degrades CK1α. Lenalidomide-based PROTACs may also possess more favorable physicochemical properties.
-
Thalidomide: Has the lowest binding affinity to CRBN and typically results in less potent PROTACs. Its key advantage is a potentially cleaner off-target profile due to its weaker induction of neosubstrate degradation, making it a suitable choice when minimizing off-target effects is a priority.
Ultimately, the optimal choice of the IMiD ligand is target-dependent and requires empirical validation. Researchers should carefully consider the desired potency, the tolerance for off-target effects, and the specific biology of the protein of interest and the disease context. The experimental protocols and comparative data presented in this guide provide a robust framework for making informed decisions in the design and optimization of novel and effective protein degraders.
References
Validating mRNA Degradation: A Comparative Guide to Quantitative PCR and its Alternatives
The stability of messenger RNA (mRNA) is a critical determinant of gene expression, and understanding the dynamics of mRNA degradation is fundamental in various fields of biological research and drug development. Quantitative PCR (qPCR) has become a widely adopted method for validating the levels of target mRNA following degradation due to its high sensitivity, specificity, and throughput.[1] This guide provides an objective comparison of qPCR with alternative methods, supported by experimental protocols and data, to assist researchers in selecting the most appropriate technique for their studies.
Comparison of Methods for Quantifying mRNA Levels
The choice of method for quantifying mRNA levels post-degradation depends on several factors, including the specific research question, the required sensitivity, the number of targets to be analyzed, and available resources. The three most common techniques are quantitative PCR (qPCR), Northern blotting, and RNA sequencing (RNA-Seq).
| Feature | Quantitative PCR (qPCR) | Northern Blotting | RNA Sequencing (RNA-Seq) |
| Principle | Reverse transcription of RNA to cDNA followed by PCR amplification of specific targets. | Separation of RNA by size via gel electrophoresis, transfer to a membrane, and detection with a labeled probe. | Reverse transcription of RNA to cDNA, followed by high-throughput sequencing of the entire transcriptome. |
| Sensitivity | Very high; can detect very low abundance transcripts.[2] | Low; may not be suitable for detecting genes with low expression levels.[3] | High, but can have difficulties with very low coverage genes.[4] |
| Specificity | High, determined by the primers used. | High, determined by the probe sequence. Can also detect isoforms and degradation products based on size. | High, provides sequence-level resolution. |
| Throughput | Low to medium; can analyze a moderate number of genes in many samples. | Low; typically analyzes one gene at a time. | Very high; can analyze the entire transcriptome. |
| Quantitative Accuracy | High, with a broad dynamic range. However, results can be influenced by the efficiency of reverse transcription and amplification.[1] | Considered a gold standard for true quantitation as the signal is directly related to the amount of RNA. | High, provides digital gene expression counts. |
| Information Provided | Relative or absolute quantification of specific target mRNAs. | RNA size, integrity, and relative abundance. | Comprehensive transcriptome-wide expression data, including the discovery of novel transcripts and isoforms. |
| Cost per Sample | Low to moderate. | Moderate. | High, although costs are decreasing. |
| Hands-on Time | Relatively low and fast. | Labor-intensive and time-consuming. | High for library preparation, but the sequencing process is automated. |
Experimental Workflows and Protocols
General Workflow for mRNA Degradation Analysis
The general workflow for studying mRNA degradation involves inducing the decay of mRNA, collecting samples at various time points, isolating the RNA, and then quantifying the remaining levels of the target transcript.
Caption: General experimental workflow for measuring mRNA degradation.
Detailed Protocol: Roadblock-qPCR for Measuring mRNA Decay
A significant challenge in measuring mRNA decay is that traditional methods using transcriptional inhibitors can severely impact cell viability and indirectly alter gene expression. The Roadblock-qPCR method circumvents this by using a nucleoside analog, 4-thiouridine (4sU), to label newly transcribed RNA, which is then blocked from reverse transcription, allowing for the specific measurement of pre-existing mRNA decay over time.
Caption: Workflow of the Roadblock-qPCR method for measuring mRNA decay.
Experimental Protocol Steps:
-
Cell Culture and 4sU Labeling:
-
Plate cells and culture overnight.
-
Treat cells with 4-thiouridine (4sU) at a final concentration of 100-400 µM.
-
Collect cell samples at various time points (e.g., 0, 2, 4, 6, 8 hours) after 4sU addition.
-
-
RNA Isolation:
-
Lyse cells and extract total RNA using a standard method (e.g., Trizol or a column-based kit).
-
Assess RNA concentration and purity using a spectrophotometer.
-
-
NEM Treatment:
-
In a PCR tube, mix 1 µg of total RNA with N-ethylmaleimide (NEM) to a final concentration of 10 mM.
-
Incubate at 50°C for 15 minutes to allow for the modification of 4sU.
-
-
Reverse Transcription:
-
Proceed immediately to reverse transcription using a standard kit with random hexamers or oligo(dT) primers. The NEM-modified 4sU will prevent the reverse transcriptase from synthesizing cDNA from newly made transcripts.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and primers specific to the target mRNA.
-
It is crucial to include a stable reference gene for normalization. A synthetic spike-in RNA control can also be used.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the Cq values to determine the relative amount of pre-existing mRNA at each time point.
-
Comparative Protocols: Northern Blotting and RNA-Seq
Northern Blotting Protocol Outline:
-
RNA Electrophoresis: Separate total RNA (10-20 µg) on a denaturing agarose gel.
-
Transfer: Transfer the separated RNA to a nylon or nitrocellulose membrane.
-
Hybridization: Hybridize the membrane with a labeled DNA or RNA probe specific to the target mRNA.
-
Detection: Detect the probe signal using autoradiography (for radioactive probes) or chemiluminescence (for non-isotopic probes).
-
Quantification: Quantify the band intensity using densitometry.
RNA-Seq Protocol Outline:
-
Library Preparation:
-
Isolate total RNA and assess its integrity.
-
Deplete ribosomal RNA (rRNA) or select for poly(A)+ mRNA.
-
Fragment the RNA and convert it to cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify the expression level of each gene.
-
Data Presentation and Interpretation
The primary output of an mRNA degradation experiment is the calculation of the mRNA half-life (t½), which is the time it takes for half of the initial amount of a specific mRNA to be degraded.
Calculating mRNA Half-Life from qPCR Data
The relative quantity of the target mRNA at each time point is first normalized to a stable reference gene. The natural logarithm of the remaining mRNA fraction is then plotted against time. The degradation rate constant (k) is the negative slope of the linear regression line. The half-life is then calculated using the formula: t½ = ln(2) / k .
Sample Data: Time-Course of mRNA Decay Measured by qPCR
| Time (hours) | Normalized mRNA Level (Relative to t=0) |
| 0 | 1.00 |
| 2 | 0.65 |
| 4 | 0.42 |
| 6 | 0.27 |
| 8 | 0.18 |
Comparison of Quantitative Results
Different methods can yield varying quantitative results, especially for genes with low expression or small fold changes. It is common practice to validate RNA-Seq findings with qPCR.
| Gene | Method | Fold Change (Treatment vs. Control) |
| Gene A | qPCR | -3.5 |
| Northern Blot | -3.2 | |
| RNA-Seq | -3.8 | |
| Gene B | qPCR | -1.8 |
| Northern Blot | -1.5 | |
| RNA-Seq | -2.1 | |
| Gene C (low expression) | qPCR | -2.5 |
| Northern Blot | Not Detected | |
| RNA-Seq | -2.2 |
This table illustrates the generally good correlation between the methods for highly expressed genes, while also highlighting the limitations of Northern blotting for low-abundance transcripts.
Eukaryotic mRNA Decay Pathways
The degradation of most mRNAs in eukaryotes is initiated by the shortening of the poly(A) tail. Following deadenylation, the mRNA can be degraded from either the 5' or 3' end.
References
Safety Operating Guide
Safeguarding Health and Environment: A Comprehensive Guide to the Proper Disposal of Thalidomide-PEG3-NH2
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is as crucial as the discoveries they enable. This guide provides essential, step-by-step procedures for the safe disposal of Thalidomide-PEG3-NH2, a potent compound requiring meticulous handling to ensure laboratory safety and environmental protection. Adherence to these protocols is paramount due to the inherent risks associated with thalidomide and its derivatives.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[1] All handling and disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.
-
Eye Protection: Safety goggles should be worn at all times.
-
Lab Coat: A lab coat is essential to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
Spill Response: In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Non-essential personnel should leave the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material to contain the spill.
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent.
Waste Characterization and Segregation
Proper characterization of the waste stream is a critical step for compliant disposal. Given the properties of thalidomide, any waste containing this compound should be classified as hazardous.
Waste should be segregated at the point of generation. Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS office.[1][2] Chemicals should be segregated into categories such as acids, bases, flammables, oxidizers, and toxics.[3]
Step-by-Step Disposal Procedures
The following protocols provide a framework for the safe disposal of this compound in various forms.
Solid Waste:
-
Carefully transfer solid this compound waste into a designated hazardous waste container. Avoid generating dust during this process.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., toxic, reproductive hazard).
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly approved by your institution's EHS department.
-
Ensure the container has a leak-proof, screw-on cap. Containers should not be filled to more than 80% capacity.
Contaminated Labware:
-
Disposable Labware: Items such as gloves, pipette tips, and weighing paper that have come into contact with this compound should be placed in the solid hazardous waste container.
-
Non-Disposable Glassware: Glassware should be decontaminated using a validated procedure or disposed of as hazardous waste. A common practice is to triple-rinse the glassware with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.
Container Management and Storage
Proper management of waste containers is essential to maintain a safe laboratory environment.
-
Labeling: All hazardous waste containers must be accurately labeled with the chemical name(s) and their concentrations. Abbreviations and chemical formulas are not acceptable.
-
Sealing: Keep hazardous waste containers securely sealed when not in use.
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area near the point of generation. The storage area should be clearly marked as a hazardous waste accumulation site.
-
Secondary Containment: Always place your waste container in a secondary container to capture any potential spills or leaks. The secondary container must be chemically compatible and able to hold 110% of the volume of the primary container.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 80% capacity | |
| Secondary Containment Volume | Must hold 110% of the primary container's volume | |
| Storage Time Limit | Must be collected within 90 days of generation |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Documentation and Record Keeping
Maintain accurate records of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.
By adhering to these rigorous disposal procedures, laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and protecting the broader ecosystem.
References
Essential Safety and Logistical Information for Handling Thalidomide-PEG3-NH2
For researchers, scientists, and drug development professionals, the paramount consideration when handling potent compounds like Thalidomide-PEG3-NH2 is a steadfast commitment to safety. Given its structural similarity to thalidomide, a known human teratogen, this derivative must be handled with extreme caution to minimize exposure risks. [1][2] Adherence to rigorous safety protocols, proper use of personal protective equipment (PPE), and meticulous disposal procedures are mandatory to ensure the well-being of laboratory personnel and the protection of the environment.
This compound is a synthetic molecule used in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents.[1][2] The thalidomide moiety acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] Due to the known reproductive toxicity of thalidomide, it is crucial to assume that this compound carries similar risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first and most critical line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Double gloving with nitrile, neoprene, or latex gloves is recommended. Gloves should be powder-free and comply with ASTM D6978-05 standards. Change gloves frequently, especially if contaminated. |
| Body Protection | Protective Gown/Lab Coat | A disposable, fluid-resistant gown that covers the arms and body should be worn. A lab coat is mandatory to protect from spills. |
| Eye and Face Protection | Safety Goggles/Face Shield | Safety goggles should be worn at all times. A full face shield is preferred when there is a risk of splashing. |
| Respiratory Protection | Surgical Mask/Respirator | A surgical mask should be worn to prevent inhalation of airborne particles. In cases where aerosols or dust may be generated, a properly fitted N95 respirator or higher is necessary. |
| Additional Protection | Shoe Covers | Recommended to prevent the spread of contamination outside the work area. |
Operational Plan: Safe Handling Procedures
All handling of this compound should occur within a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation and contamination.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Weighing and Reconstitution: If working with a solid form, conduct all weighing and reconstitution activities within a certified chemical fume hood to prevent the generation of dust and aerosols.
-
Solution Handling: When working with solutions, handle them carefully to avoid splashes and spills.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Waste Management
Proper waste characterization and segregation are critical for compliant and safe disposal.
Waste Segregation and Disposal Protocol:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, shoe covers, and labware, must be collected in a clearly labeled, sealed hazardous waste container. The label should include "Hazardous Waste," the chemical name, and appropriate hazard symbols.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Container Management: Keep all hazardous waste containers securely sealed when not in use and store them in a designated, secure, and well-ventilated satellite accumulation area.
-
Decontamination: Decontaminate non-disposable glassware and work surfaces with an appropriate solvent.
-
Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
Spill Response
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Cordon off the spill area to prevent entry.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
Contain: Use an absorbent material from a spill kit to contain the spill and prevent it from spreading.
-
Clean: Carefully collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or cleaning agent as recommended by your institution's safety guidelines.
-
Report: Report the spill to your supervisor and the institutional EHS office.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
